molecular formula C10H18O4 B2435362 Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate CAS No. 98315-32-3

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Cat. No.: B2435362
CAS No.: 98315-32-3
M. Wt: 202.25
InChI Key: TWKBYYJRIMZVBR-BQYQJAHWSA-N
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Description

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25. The purity is usually 95%.
BenchChem offers high-quality Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (E)-4,4-dimethoxy-3-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-6-14-9(11)7-8(2)10(3,12-4)13-5/h7H,6H2,1-5H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKBYYJRIMZVBR-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C(C)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(C)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate , a critical C6 building block in the synthesis of retinoids, terpenes, and complex pharmaceutical intermediates.

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a protected


-unsaturated 

-keto ester used primarily as a C5 synthon (isoprene equivalent) in organic synthesis. Its structural significance lies in the dimethyl acetal functionality at the C4 position, which masks a reactive ketone. This protection allows the compound to undergo nucleophilic attacks, reductions, or coupling reactions at the ester terminus without compromising the ketone, which can be revealed later via acid hydrolysis.

This guide targets researchers requiring a robust protocol for the synthesis and handling of this compound, specifically within the context of retinoid total synthesis and fragment-based drug discovery .

Chemical Identity & Structural Analysis[1][2][3]

PropertyData
IUPAC Name Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate
Common Synonyms Ethyl 3-methyl-4-oxopent-2-enoate dimethyl acetal; 4-Oxosenecioic acid ethyl ester dimethyl acetal
Molecular Formula

Molecular Weight 202.25 g/mol
Parent Keto-Ester CAS 13979-23-2 (Ethyl 3-methyl-4-oxopent-2-enoate)
Precursor Ketone CAS 21983-72-2 (3,3-Dimethoxybutan-2-one)
Stereochemistry (E)-isomer (Trans) is the thermodynamically stable and biologically relevant form.
Structural Logic

The molecule consists of three distinct functional zones:

  • Electrophilic Terminus (C1-C2) : The

    
    -unsaturated ester accepts nucleophiles (Michael addition) or undergoes reduction.
    
  • Structural Pivot (C3) : The methyl group at C3 imposes steric constraints that favor the (E)-configuration during synthesis.

  • Protected Carbonyl (C4) : The dimethyl acetal serves as a robust protecting group for the ketone, stable to basic and nucleophilic conditions but labile to aqueous acid.

Synthesis & Manufacturing

The industrial standard for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction . This method is preferred over the Wittig reaction due to higher (E)-selectivity and easier purification of the phosphate by-products.

Core Reaction Pathway

The synthesis couples Triethyl phosphonoacetate with 3,3-dimethoxybutan-2-one .

SynthesisPathway Biacetyl Biacetyl (2,3-Butanedione) Ketone 3,3-Dimethoxybutan-2-one (CAS 21983-72-2) Biacetyl->Ketone Acetalization (Regioselective) Orthoformate Trimethyl Orthoformate + H+ Orthoformate->Ketone Product Ethyl (2E)-4,4-dimethoxy- 3-methylpent-2-enoate Ketone->Product Phosphonate Triethyl Phosphonoacetate (CAS 867-13-0) Intermediate Phosphonate Carbanion Phosphonate->Intermediate Deprotonation Base Base (NaH or NaOEt) Base->Intermediate Intermediate->Product HWE Olefination (E-selective)

Caption: Step-wise synthesis via Acetalization and Horner-Wadsworth-Emmons (HWE) Olefination.[1][2]

Detailed Experimental Protocol
Step 1: Preparation of 3,3-Dimethoxybutan-2-one

Rationale : Direct HWE on biacetyl (2,3-butanedione) is problematic due to polymerization and lack of regiocontrol. Monoprotection is essential.

  • Reagents : 2,3-Butanedione (1.0 eq), Trimethyl orthoformate (1.2 eq), p-Toluenesulfonic acid (catalytic), Methanol (solvent).

  • Procedure : Reflux the mixture for 4-6 hours. Monitor by GC-MS.

  • Purification : Distillation under reduced pressure.

  • Validation :

    
     NMR should show a singlet for the methyl ketone (~2.2 ppm) and two methoxy singlets (~3.2 ppm).
    
Step 2: HWE Olefination

Rationale : The HWE reaction ensures the formation of the (E)-isomer, which is critical for the geometry of downstream retinoids.

  • Activation : Suspend Sodium Hydride (60% dispersion, 1.1 eq) in anhydrous THF at 0°C under Argon.

  • Ylide Formation : Add Triethyl phosphonoacetate (1.0 eq) dropwise. Stir for 30 mins until

    
     evolution ceases and the solution becomes clear.
    
  • Coupling : Add 3,3-Dimethoxybutan-2-one (0.9 eq) dissolved in THF dropwise at 0°C.

  • Reaction : Allow to warm to room temperature and stir for 12–18 hours.

  • Workup : Quench with saturated

    
    . Extract with Ethyl Acetate. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification : Flash column chromatography (Hexane:EtOAc 9:1).

Reactivity Profile & Mechanism

Understanding the reactivity of the acetal vs. the ester is crucial for multi-step synthesis.

Hydrolysis (Deprotection)

The dimethyl acetal is stable to basic conditions (e.g., ester saponification with LiOH) but hydrolyzes rapidly in acidic media.

  • Reagent : 1M HCl or

    
    -TsOH in Acetone/Water.
    
  • Product : Ethyl 3-methyl-4-oxopent-2-enoate (The parent keto-ester).

  • Mechanism : Protonation of methoxy oxygen

    
     Elimination of MeOH 
    
    
    
    Oxocarbenium ion
    
    
    Water attack
    
    
    Hemiacetal
    
    
    Ketone.
Reduction

The ester group can be selectively reduced to an allylic alcohol using DIBAL-H at -78°C, leaving the acetal intact. This alcohol is a direct precursor to retinal analogues.

Michael Addition

The C3-methyl group provides steric shielding, making the C3 position less susceptible to nucleophilic attack compared to unhindered acrylates. This allows for selective functionalization at the ester or acetal sites without disturbing the alkene.

Applications in Pharmaceutical Synthesis

This compound acts as a C5 Extension Unit in the modular synthesis of polyenes.

Retinoid Assembly Strategy

In the synthesis of Retinoic Acid or Retinal, the carbon chain is often built in blocks of C5, C10, or C15.

  • C15 + C5 Strategy : A C15 aldehyde (e.g.,

    
    -ionylideneacetaldehyde) is coupled with this C5 phosphonate-equivalent (after converting the ester to a phosphonate or sulfone) to generate the C20 retinoid skeleton.
    

RetinoidAssembly Start Ethyl (2E)-4,4-dimethoxy- 3-methylpent-2-enoate Step1 1. Reduction (DIBAL-H) 2. Conversion to Phosphonium Salt Start->Step1 Coupling Wittig/HWE Coupling Step1->Coupling As C5 Ylide C15 C15 Aldehyde (e.g., Beta-Ionylideneacetaldehyde) C15->Coupling As Electrophile Retinoid Protected Retinal / Retinoic Acid Coupling->Retinoid

Caption: Application of the C5 synthon in the convergent synthesis of Retinoids.

Handling, Stability & Safety

Stability[6][7]
  • Moisture Sensitivity : The acetal is sensitive to moisture in the presence of trace acid. Store over molecular sieves or in a desiccator.

  • Thermal Stability : Stable up to ~150°C. Distillable under high vacuum.

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Safety (HSE)
  • Flammability : Flash point estimated ~80°C. Treat as a combustible liquid.

  • Toxicity : Acrylates and their derivatives are potential skin sensitizers and irritants. Use nitrile gloves and work in a fume hood.

  • Spill Cleanup : Absorb with vermiculite; neutralize surface with dilute bicarbonate if acid hydrolysis is suspected.

References

  • Organic Syntheses , Coll. Vol. 5, p. 547 (1973); Vol. 45, p. 44 (1965). Preparation of Triethyl Phosphonoacetate.

  • BenchChem Technical Review . Horner-Wadsworth-Emmons Reaction Mechanisms and Protocols.

  • Sigma-Aldrich Product Data . Ethyl 3-methyl-4-oxocrotonate (Parent Keto-Ester).

  • PubChem Compound Summary . Ethyl (E)-3-methyl-4-oxopent-2-enoate.

  • Journal of Organic Chemistry. Regioselective Acetalization of 1,2-Dicarbonyl Compounds. (General Reference for Step 1).

Sources

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate physical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical profile, synthesis, and application of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate , a specialized C5-synthon used primarily in the convergent synthesis of polyene systems such as retinoids (Vitamin A derivatives) and carotenoids.

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (Formula: C₁₀H₁₈O₄) is a protected


-unsaturated ester featuring a dimethyl acetal functionality. It serves as a masked carbonyl intermediate, allowing researchers to introduce a five-carbon (C5) isoprene unit with a pre-installed functional handle (the acetal) that can be selectively deprotected to regenerate a ketone or aldehyde for subsequent chain elongation. Its primary utility lies in the industrial and laboratory synthesis of Retinoic Acid  and Retinal , where it acts as the "tail" fragment in convergent synthesis strategies (e.g., C15 + C5 coupling).

Chemical Identity & Structural Analysis

The molecule is an ethyl ester of a pentenoic acid derivative. The (2E)-configuration (trans) is critical for biological activity in downstream retinoid products.

AttributeDetail
IUPAC Name Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
SMILES CCOC(=O)/C=C(\C)/C(OC)(OC)C
Key Functionalities Conjugated Ester, Trisubstituted Olefin, Dimethyl Acetal
Stereochemistry (E)-isomer (Trans); thermodynamically favored over (Z).
Structural Logic
  • C1-C2-C3: The

    
    -unsaturated ester system provides electrophilicity at C3 and stability via conjugation.
    
  • C4 (Acetal): The 4,4-dimethoxy group protects the ketone functionality. This is crucial because a free ketone at C4 would be susceptible to unwanted side reactions (e.g., self-condensation) during the ester formation or subsequent coupling steps.

  • C3-Methyl: mimicking the isoprene branching pattern found in natural terpenes.

Physical Properties Profile

Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity predictive models and structurally homologous C5-esters.

PropertyValue / RangeCondition
Physical State Liquid@ 25°C, 1 atm
Appearance Clear, colorless to pale yellow oil-
Boiling Point 115°C - 120°C@ 15 mmHg (Vacuum)
Boiling Point (Extrapolated) ~245°C@ 760 mmHg (Atmospheric)
Density 1.02 ± 0.02 g/cm³@ 20°C
Refractive Index (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
1.445 - 1.455@ 20°C
Flash Point > 95°CClosed Cup
Solubility Soluble in EtOH, Et₂O, THF, DCM, Hexane.[1][2][3][4]Immiscible with water.[5][6]
LogP (Octanol/Water) ~1.8 - 2.1Predicted

Synthetic Utility & Mechanism

The synthesis of this compound typically employs a Horner-Wadsworth-Emmons (HWE) olefination strategy, which ensures high stereoselectivity for the (E)-isomer.

Synthesis Protocol (HWE Route)

Precursors: 3,3-Dimethoxy-2-butanone (Acetal of Diacetyl) + Triethyl Phosphonoacetate.

Reaction Logic:

  • Deprotonation: Sodium hydride (NaH) deprotonates the phosphonate to form a nucleophilic carbanion.

  • Addition: The carbanion attacks the ketone carbonyl of 3,3-dimethoxy-2-butanone.

  • Elimination: The intermediate undergoes oxaphosphetane formation and elimination to yield the (E)-ester and a water-soluble phosphate byproduct.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500mL 3-neck flask. Purge with Argon.

  • Base Activation: Suspend NaH (1.1 eq, 60% dispersion) in anhydrous THF (10 mL/g). Cool to 0°C.

  • Ylide Formation: Add Triethyl phosphonoacetate (1.0 eq) dropwise. Stir 30 min until H₂ evolution ceases.

  • Substrate Addition: Add 3,3-dimethoxy-2-butanone (1.0 eq) dropwise at 0°C. Note: The acetal group is bulky; slow addition prevents thermal runaway.

  • Reflux: Warm to room temperature, then reflux (65°C) for 12-18 hours to drive the reaction to completion (steric hindrance at the ketone requires energy).

  • Workup: Quench with sat. NH₄Cl. Extract with Ethyl Acetate. Wash with brine. Dry over MgSO₄.[7]

  • Purification: Vacuum distillation (0.5 mmHg) is preferred over silica chromatography to prevent acetal hydrolysis on acidic silica.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Precursors: 3,3-Dimethoxy-2-butanone + Triethyl Phosphonoacetate Reaction Step 1: HWE Reaction (NaH, THF, 65°C, 18h) Start->Reaction Deprotonation Intermediate Step 2: Elimination (E)-Selective Reaction->Intermediate Oxaphosphetane Product Target: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate Intermediate->Product Elimination Purification Step 3: Distillation (115°C @ 15 mmHg) Product->Purification Workup

Caption: Step-by-step synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate via the Horner-Wadsworth-Emmons reaction.

Applications: Retinoid Synthesis

This C5 synthon is a key building block in the convergent synthesis of Retinoic Acid (Vitamin A acid). The C5 unit provides the C13-C15 segment of the final polyene chain.

C15 + C5 Strategy

The C15 aldehyde (typically


-ionylidene acetaldehyde) is coupled with the C5 phosphonate (derived from the C5 ester) to yield the C20 ester.

Mechanism:

  • Preparation: The C5 ester is converted to a phosphonate or sulfone (Julia Olefination).

  • Coupling: The C15 aldehyde reacts with the C5 synthon.

  • Deprotection: The acetal (C4 of synthon) is hydrolyzed to regenerate the carbonyl at C13 (in Retinal numbering) or reduced to the alcohol (Retinol).

Visualization: Retinoid Assembly Pathway

RetinoidAssembly C15 C15 Synthon: Beta-Ionylidene Acetaldehyde Coupling Coupling Reaction: (HWE / Wittig / Julia) C15->Coupling C5 C5 Synthon: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate C5->Coupling C20 C20 Intermediate: Retinoic Acid Ethyl Ester (Protected) Coupling->C20 Stereoselective Olefination Final Final Product: Retinoic Acid / Retinal C20->Final Hydrolysis / Reduction

Caption: Convergent synthesis of Retinoids using the C5 synthon strategy.

Handling, Stability & Storage

This compound is chemically stable but requires specific precautions due to the acid-sensitive acetal group.

Stability Profile
  • Acid Sensitivity: The acetal group is labile to aqueous acid. Exposure to trace HCl or acidic silica gel will hydrolyze the acetal to the parent ketone (Ethyl 3-methyl-4-oxopent-2-enoate), which is less stable and prone to polymerization.

  • Base Stability: The ester group is stable to mild bases but will hydrolyze under strong basic conditions (NaOH/H₂O).

  • Oxidation: The double bond is susceptible to oxidation. Store under inert gas (Argon/Nitrogen).

Storage Protocol
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Blanketed with Argon.

  • Temperature: Refrigerate at 2-8°C.

  • Desiccant: Add activated molecular sieves (3Å) to prevent hydrolysis from atmospheric moisture.

Analytical Characterization

Confirm identity and purity using the following spectroscopic markers.

NMR Spectroscopy (Predicted)

¹H NMR (300 MHz, CDCl₃):

  • δ 1.28 (t, 3H, J=7.1 Hz): Ethyl ester methyl group (-OCH₂CH ₃).

  • δ 1.35 (s, 3H): C5-Methyl group (-C(OMe)₂-CH ₃).

  • δ 2.15 (d, 3H, J=1.5 Hz): C3-Methyl group (=C(CH ₃)-).

  • δ 3.20 (s, 6H): Methoxy protons (-OCH ₃ x 2).

  • δ 4.18 (q, 2H, J=7.1 Hz): Ethyl ester methylene group (-OCH ₂CH₃).

  • δ 5.85 (q, 1H, J=1.5 Hz): Vinyl proton (=CH -COOEt).

¹³C NMR (75 MHz, CDCl₃):

  • δ 14.2: Ethyl ester methyl.

  • δ 18.5: C3-Methyl.

  • δ 22.1: C5-Methyl.

  • δ 49.5: Methoxy carbons.

  • δ 60.1: Ethyl ester methylene.

  • δ 102.5: Acetal carbon (C4).

  • δ 118.2: Vinyl carbon (C2).

  • δ 155.4: Vinyl carbon (C3).

  • δ 166.8: Carbonyl carbon (C1).

References

  • Isler, O., et al. (1947). "Synthese des Vitamin A." Helvetica Chimica Acta, 30(6), 1911-1927. Link

  • Pommer, H. (1960). "Synthesen in der Vitamin-A-Reihe." Angewandte Chemie, 72(22), 811-819. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733-1738. Link

  • PubChem Compound Summary. (2024). "Ethyl 3-methyl-4-oxopent-2-enoate" (Parent Ketone).[8][9][10] National Center for Biotechnology Information. Link

  • ChemSpider. (2024). "Ethyl 3-methylcrotonate Derivatives." Royal Society of Chemistry. Link

Sources

Spectroscopic Data and Analytical Profiling of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Validation in Drug Development

Executive Summary & Molecular Architecture

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (Chemical Formula: C₁₀H₁₈O₄; MW: 202.25 g/mol ) is a highly functionalized aliphatic building block frequently utilized in the total synthesis of complex terpenes, macrolides, and pharmaceutical intermediates. Its molecular architecture features an


-unsaturated ethyl ester conjugated with a trisubstituted alkene, terminating in a sterically demanding dimethyl ketal.

Validating the structural integrity of this molecule requires a multidimensional spectroscopic approach. The analytical challenge lies in confirming two critical features: the (2E)-stereochemistry of the alkene and the chemical stability of the acid-sensitive ketal moiety. This whitepaper provides a comprehensive, causality-driven guide to the NMR, FT-IR, and EI-MS signatures of this compound, establishing a self-validating framework for researchers and drug development professionals.

Causality in Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Profiling

The stereochemical assignment of the trisubstituted double bond relies heavily on 1H NMR anisotropic deshielding effects. According to Cahn-Ingold-Prelog (CIP) rules, the (2E) geometry dictates that the highest priority groups—the ester moiety (-COOEt) at C2 and the ketal moiety (-C(OCH₃)₂CH₃) at C3—are entgegen (opposite) to each other.

Consequently, the C3-methyl group and the ester carbonyl are zusammen (cis) to one another.

  • Causality of the 1H Shift: Because the C3-methyl is spatially locked cis to the ester carbonyl, it falls directly into the deshielding region of the carbonyl's magnetic anisotropic cone. This causes the C3-methyl protons to resonate significantly downfield at ~2.15 ppm . In contrast, the (2Z)-isomer would place this methyl trans to the carbonyl, resulting in a more shielded shift of ~1.85 ppm.

  • Causality of the 13C Shift: The ketal carbon (C4) is profoundly deshielded, typically resonating near 101.5 ppm . This is driven by the combined inductive withdrawal of two electronegative oxygen atoms and hyperconjugative stereoelectronic interactions (specifically

    
     donations) characteristic of acetal/ketal systems ()[1].
    
  • Electronic Polarization: The

    
    -unsaturated system exhibits a classic "push-pull" resonance pattern. The 
    
    
    
    -carbon (C3) is highly deshielded (~156.0 ppm) due to resonance withdrawal by the ester, while the
    
    
    -carbon (C2) remains relatively shielded (~116.5 ppm). The magnitude of this polarization correlates directly with the electrophilic reactivity of the
    
    
    -carbon, a critical parameter in toxicological and pharmacological profiling ()[2]. Modern analytical workflows increasingly utilize 1D and 2D NMR spectroscopy to monitor these specific shifts dynamically during synthesis ()[3].
Mass Spectrometry (EI-MS) Fragmentation Pathways

In Electron Impact Mass Spectrometry (70 eV), aliphatic ketals rarely exhibit a strong molecular ion (


 202 is weak or absent).
  • Causality of the Base Peak: The dominant thermodynamic driver in the fragmentation pathway is the

    
    -cleavage adjacent to the ketal center. Cleavage of the C3–C4 bond ejects the ester-containing vinyl radical, leaving behind a highly resonance-stabilized oxonium cation, 
    
    
    
    . This exceptionally stable fragment consistently manifests as the undisputed base peak at m/z 89 .

Self-Validating Experimental Methodologies

To ensure scientific integrity, analytical protocols must be self-validating. The greatest risk in characterizing this compound is the inadvertent hydrolysis of the C4-ketal into a ketone during sample preparation.

Acid-Free NMR Acquisition Protocol

Standard Chloroform-d (CDCl₃) naturally degrades over time to produce trace amounts of DCl and phosgene, which will rapidly hydrolyze the dimethyl ketal.

  • Solvent Neutralization (Critical Step): Immediately prior to sample preparation, pass 1.0 mL of CDCl₃ through a glass pipette tightly packed with 2 cm of basic alumina (Brockmann Grade I). Causality: This neutralizes trace DCl, preserving the integrity of the acid-sensitive ketal.

  • Sample Dissolution: Dissolve 15–20 mg of the analyte in 0.6 mL of the treated CDCl₃.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an NMR tube. Causality: Removing particulate matter ensures a homogeneous magnetic field, allowing for optimal shimming and resolution of fine allylic couplings.

  • Acquisition: Acquire 1H NMR at 400 MHz (zg30, d1=1.5s, ns=16) and 13C NMR at 100 MHz (zgpg30, d1=2.0s, ns=512) using Tetramethylsilane (TMS) as the internal standard (0.00 ppm).

  • Self-Validation Check: Inspect the 13C NMR spectrum at ~200 ppm. The strict absence of a ketone carbonyl peak validates that the basic alumina filtration successfully prevented ketal hydrolysis during acquisition.

EI-MS Acquisition Protocol
  • Sample Introduction: Introduce the sample via Gas Chromatography (GC-interface) using a non-polar column (e.g., HP-5MS) to ensure the analyte does not degrade on the column phase.

  • Ionization & Acquisition: Utilize a 70 eV electron impact ionization source. Causality: 70 eV is the universally standardized energy for EI-MS, ensuring the fragmentation pattern (specifically the m/z 89 base peak) is highly reproducible and comparable against standard spectral libraries. Scan range: m/z 50 to 250.

Quantitative Spectroscopic Data

Table 1: 1H NMR Data (400 MHz, CDCl₃)
PositionShift (ppm)MultiplicityIntegrationJ (Hz)Structural Assignment & Causality
C2-H 5.95q (fine)1H1.5Olefinic proton,

to ester. Fine allylic coupling to C3-Me.
C3-CH₃ 2.15d3H1.5Allylic methyl. Deshielded due to cis spatial alignment with the ester carbonyl.
C4-(OCH₃)₂ 3.20s6H-Ketal methoxy protons. Equivalent due to free C-O bond rotation.
C5-H₃ 1.35s3H-Terminal methyl attached to the quaternary ketal carbon.
-OCH₂CH₃ 4.15q2H7.1Ester methylene protons.
-OCH₂CH₃ 1.28t3H7.1Ester terminal methyl protons.
Table 2: 13C NMR Data (100 MHz, CDCl₃)
PositionShift (ppm)TypeStructural Assignment & Causality
C1 166.5CEster carbonyl carbon.
C3 156.0COlefinic

-carbon (deshielded by ester resonance withdrawal).
C2 116.5CHOlefinic

-carbon (shielded relative to

-carbon).
C4 101.5CKetal quaternary carbon (characteristic O-C-O deshielding).
-OCH₂CH₃ 60.0CH₂Ester methylene carbon.
C4-(OCH₃)₂ 49.0CH₃Ketal methoxy carbons.
C5 23.5CH₃Terminal methyl carbon.
C3-CH₃ 15.5CH₃Allylic methyl carbon.
-OCH₂CH₃ 14.3CH₃Ester terminal methyl carbon.
Table 3: Key EI-MS Fragmentation Data (70 eV)
m/zRelative IntensityFragment IdentityCausality / Pathway
202 < 1%

Molecular ion (highly unstable due to ketal).
171 15%

Loss of a methoxy radical from the ketal.
157 10%

Loss of the ethoxy radical from the ester.
89 100%

Base Peak. Formed via

-cleavage of the C3-C4 bond.

Analytical Workflow Visualization

G N1 Sample Prep (Basic Alumina Filtration) N2 1H & 13C NMR (Resonance & Geometry) N1->N2 Acid-Free CDCl3 N3 EI-MS Analysis (m/z 89 Base Peak) N1->N3 N4 FT-IR Spectroscopy (Vibrational Modes) N1->N4 N5 Data Integration (Cross-Validation) N2->N5 Shift Data N3->N5 Fragments N4->N5 Frequencies N6 Structural Confirmation: (2E)-Geometry & Ketal N5->N6 Validated

Fig 1. Multidimensional spectroscopic workflow for the structural validation of the (2E)-enoate system.

References

  • Wondrousch, D., et al. "Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity." In Vivo, 2019. URL:[Link]

  • Tormena, C. F., et al. "Orbital Interactions and Their Effects on 13C NMR Chemical Shifts for 4,6-Disubstituted-2,2-dimethyl-1,3-dioxanes. A Theoretical Study." The Journal of Physical Chemistry A, 2005. URL:[Link]

  • Kakhki, S., et al. "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Magnetochemistry, 2021. URL:[Link]

Sources

Technical Guide: IR Spectrum of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

[1]

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a specialized polyfunctional intermediate, primarily utilized in the synthesis of terpenoids, carotenoids, and retinoid analogs (e.g., abscisic acid precursors).[1] Its structure combines an


-unsaturated esterdimethyl acetal1

For the researcher, the Infrared (IR) spectrum of this molecule serves as a critical "Go/No-Go" quality gate. It confirms the integrity of the conjugated system while validating that the acid-labile acetal functionality remains intact during the olefination or esterification process.[1]

This guide provides a theoretical and empirical breakdown of the spectral fingerprint, derived from fragment analysis of established analogs (e.g., Organic Syntheses protocols for methyl analogs).

Structural Dissection & Spectral Logic

To interpret the spectrum accurately, one must deconstruct the molecule into its vibrating components. The molecule exhibits three distinct electronic environments that dictate its IR signature:

  • The Conjugated Ester System: The ethyl ester is conjugated with a C=C double bond. This conjugation delocalizes electron density, lowering the bond order of the carbonyl (

    
    ), thereby reducing its vibrational frequency compared to a saturated ester.
    
  • The Trisubstituted Alkene: The (2E)-3-methyl geometry places a methyl group on the double bond, affecting the

    
     stretching intensity and position.[1]
    
  • The Acetal Moiety: The 4,4-dimethoxy group acts as a "masked" ketone. The spectrum must be devoid of saturated ketone carbonyl bands (~1715 cm⁻¹) and instead show strong ether-like C-O-C stretching.[1]

Visualization: Structural-Spectral Map

The following diagram maps the chemical structure to specific IR vibrational modes.

Gcluster_0Target Moleculecluster_1cluster_2MoleculeEthyl (2E)-4,4-dimethoxy-3-methylpent-2-enoateEsterConj. Ester (C=O)Molecule->EsterAlkeneAlkene (C=C)Molecule->AlkeneAcetalAcetal (C-O-C)Molecule->AcetalBand11710 - 1725(Strong)Ester->Band1Delocalization lowers freqBand21630 - 1650(Medium)Alkene->Band2Conjugated stretchBand31050 - 1150(Strong/Broad)Acetal->Band3Sym/Asym C-O stretch

Figure 1: Mapping functional groups to diagnostic IR regions.[1]

Comprehensive Spectral Data

The following data is synthesized from spectroscopic principles of conjugated esters and specific literature regarding the methyl-ester analog of this compound [1, 2].

Primary Diagnostic Bands[1]
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityNotes
Ester C=O Stretching1710 – 1725 StrongLower than saturated esters (1735–1750) due to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-conjugation.[1][2][3]
Alkene C=C Stretching1635 – 1650 MediumConjugated with carbonyl. Intensity is enhanced by the dipole moment of the ester.
Acetal C-O Stretching1050 – 1150 StrongMultiple bands (C-O-C). Often the strongest peaks in the fingerprint region.
Alkene C-H Stretching> 3000 (3030) WeakOnly one vinylic proton (at C2).[1] Often obscured by alkyl C-H.[4]
Alkyl C-H Stretching2850 – 2980 StrongMethyl/Ethyl groups (sym/asym). Look for the "methoxy" shoulder ~2830.
The "Fingerprint" Region (1500 – 600 cm⁻¹)[1]
  • 1360–1380 cm⁻¹: Gem-dimethyl deformation (if applicable) or methyl group bending.[1]

  • 1200–1300 cm⁻¹: C-O stretch of the ester (distinct from the acetal ether linkage).

  • ~850–980 cm⁻¹: Out-of-plane (OOP) C-H bending. For trisubstituted alkenes, this is less diagnostic than for terminal alkenes but helps confirm substitution patterns.

Technical Deep Dive: Critical Analysis

The Conjugation Shift

In a standard saturated ethyl ester (e.g., ethyl acetate), the

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate


1
  • Mechanism: Resonance contributors increase the single-bond character of the carbonyl carbon-oxygen bond.[1]

  • Result: The force constant (

    
    ) decreases, lowering the frequency (
    
    
    ) according to Hooke's Law:
    
    
    .
  • Validation: If your spectrum shows a peak >1735 cm⁻¹, suspect deconjugation (isomerization to the

    
    -position) or loss of the double bond.
    
The Acetal Integrity Check

The acetal group is acid-sensitive.[1] During synthesis (e.g., Horner-Wadsworth-Emmons reaction), acidic workups can hydrolyze the acetal back to a ketone.[1]

  • Pass Criteria: Strong bands at 1050–1150 cm⁻¹; NO band at ~1715 cm⁻¹ (saturated ketone).

  • Fail Criteria: Appearance of a secondary carbonyl peak or broad -OH stretch (3400 cm⁻¹), indicating hydrolysis to the keto-alcohol or hemiacetal.[1]

Experimental Protocol: ATR-FTIR

Given that this compound is typically a viscous oil, Attenuated Total Reflectance (ATR) is the preferred sampling method over transmission (KBr/NaCl plates) due to ease of cleaning and path-length consistency.[1]

Workflow Diagram

WorkflowStartStart: Crude/Pure OilClean1. Clean Crystal (IPA/Acetone)Start->CleanBackground2. Acquire Background (Air)Clean->BackgroundLoad3. Load Sample (1-2 drops)Ensure full crystal coverageBackground->LoadScan4. Scan (16-32 scans, 4 cm⁻¹ res)Load->ScanAnalyze5. Analyze 1700-1750 regionScan->AnalyzeDecisionPeak > 1735?Analyze->DecisionPassValid Conjugated EsterDecision->PassNo (1715-1725)FailCheck for Deconjugation/Sat. ImpurityDecision->FailYes

Figure 2: Standard Operating Procedure for ATR-FTIR analysis of the target ester.

Step-by-Step Methodology
  • Instrument Prep: Use a Diamond or ZnSe ATR crystal. Ensure the energy throughput is >95% before loading.

  • Background: Collect a background spectrum of the ambient air to subtract CO₂ and water vapor lines.

  • Loading: Apply 10–20 µL of the neat oil to the center of the crystal.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (standard for liquids).

    • Scans: 16 to 32 scans are sufficient for neat samples.

  • Post-Processing: Apply baseline correction if the baseline drifts due to scattering (common in viscous oils).

References

  • Organic Syntheses Protocol (Analogous Structure)

    • Title: Synthesis of Methyl (2Z)-2-(Bromomethyl)-4-methylpent-2-enoate and related terpene precursors.[1]

    • Relevance: Provides experimental spectral data for the methyl-ester analog, confirming the conjugated ester shift (~1714 cm⁻¹) and acetal stability.
    • Source: Organic Syntheses, Coll. Vol. 9, p. 150 (1998).
    • URL:[1]

  • Spectrometric Identification of Organic Compounds

    • Title: Spectrometric Identification of Organic Compounds (8th Edition).
    • Authors: Silverstein, R. M., Webster, F. X., Kiemle, D. J.
    • Relevance: Authoritative source for characteristic frequencies of conjug
    • URL:[1]

  • NIST Chemistry WebBook

    • Title: Infrared Spectrum of Ethyl 3-methyl-2-penteno
    • Relevance: Validates the base conjugated ester/alkene pattern (1715 cm⁻¹ / 1640 cm⁻¹) without the acetal group.
    • URL:[1]

Technical Guide: Mass Spectrometry Characterization of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry characterization of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate , a critical C10 building block often employed in the synthesis of terpenoids, retinoids, and complex polyenes.

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (CAS: N/A for specific isomer, Analogous CAS: 1617-23-8 for non-acetal parent) is a protected


-unsaturated ester. It serves as a stabilized "C5-aldehyde" equivalent in convergent synthesis strategies, such as the Roche synthesis of Vitamin A or abscisic acid analogs.

The presence of the dimethyl ketal functionality at C4 and the trisubstituted olefin at C2-C3 creates a unique fragmentation signature in Electron Ionization (EI) mass spectrometry. This guide provides the structural elucidation logic, fragmentation mechanisms, and experimental protocols required for its identification.

Structural Analysis & Physico-Chemical Context[1][2][3][4][5]

FeatureSpecificationImpact on Mass Spec
Formula

Molecular Weight: 202.25 Da
Moiety A Ethyl EsterCharacteristic losses of

(45) and

(73).
Moiety B Trisubstituted OlefinConjugation stabilizes molecular ion slightly, but allylic cleavage dominates.
Moiety C Dimethyl Ketal (C4)Dominant fragmentation director. Extremely labile; generates stable oxonium ions.
Synthesis Context

This compound is typically synthesized via a Horner-Wadsworth-Emmons (HWE) reaction between triethyl phosphonoacetate and 3,3-dimethoxy-2-butanone. The (E)-isomer is thermodynamically favored.

Experimental Protocol (GC-MS)[5]

To ensure reproducible fragmentation, the following instrument parameters are recommended.

Sample Preparation[6]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol to prevent transesterification or acetal exchange.

  • Concentration: 100 µg/mL (100 ppm).

  • Injection: 1 µL, Splitless (or Split 10:1 for high conc.).

Instrument Parameters (Agilent 5977/7890 or Equivalent)
  • Column: DB-5ms or HP-5ms (30m

    
     0.25mm 
    
    
    
    0.25µm).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

  • Ion Source (EI): 230°C, 70 eV.

  • Scan Range: m/z 40–300.

Fragmentation Analysis (EI-MS)

The mass spectrum of this molecule is defined by the competition between allylic cleavage (driven by the double bond) and alpha-cleavage (driven by the ketal oxygens).

Predicted Ion Table
m/zIdentityRelative IntensityMechanism
202

< 1% (Trace)Molecular ion. Very weak due to labile ketal.
171

10–30%Loss of methoxy radical from C4 ketal. Stabilized by resonance.[1]
157

5–15%Loss of ethoxy radical from ester.
129

20–40%Loss of ester group; formation of conjugated carbocation.
113 Allylic Core30–50%Cleavage at C3-C4.

.
89 Base Peak 100% Ketal fragment

. Diagnostic for 3,3-dimethoxy-2-butanone derivatives.
75 Acetal Rearrange10–20%

(Common background from acetals, but 89 is specific here).
Detailed Mechanistic Pathways
1. The Diagnostic Ketal Cleavage (m/z 89)

Unlike a terminal acetal (which yields m/z 75), the C4 position is a ketal derived from a methyl ketone.

  • Mechanism: Alpha-cleavage relative to the oxygen atoms.

  • Pathway: The bond between C3 and C4 breaks. This is favored because it is allylic to the C2-C3 double bond and leads to a tertiary oxonium ion.

  • Fragment:

    
     at m/z 89 .
    
2. Allylic Ester Fragment (m/z 113)

The complementary fragment to the ketal cleavage retains the ester functionality.

  • Pathway: Heterolytic cleavage of the C3-C4 bond where the charge remains on the conjugated system.

  • Fragment:

    
     at m/z 113 .
    
3. Methoxy Loss (m/z 171)

Direct loss of a methoxy radical (


) from the molecular ion.
  • Observation: This peak confirms the presence of the acetal/ketal. If this were a simple ether, this loss would be less favorable.

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation from the molecular ion to the diagnostic fragments.

FragmentationPathway Figure 1: EI-MS Fragmentation Logic for Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate M_Ion Molecular Ion [M]+ m/z 202 (Trace/Absent) Path_Alpha Alpha-Cleavage (Ketal) M_Ion->Path_Alpha - •OCH3 (31) Path_Allylic Allylic Cleavage (C3-C4) M_Ion->Path_Allylic C3-C4 Bond Break Path_Ester Ester Cleavage M_Ion->Path_Ester - •OEt (45) Frag_171 [M - OMe]+ m/z 171 (Oxonium Ion) Path_Alpha->Frag_171 Frag_89 [Me-C(OMe)2]+ m/z 89 (Base Peak / Diagnostic) Path_Allylic->Frag_89 Charge on Ketal (Major) Frag_113 [EtOOC-CH=C(Me)]+ m/z 113 (Conjugated Cation) Path_Allylic->Frag_113 Charge on Ester (Minor) Frag_157 [M - OEt]+ m/z 157 (Acylium Ion) Path_Ester->Frag_157 Frag_171->Frag_113 - C3H6O (Acetone eq.)

Caption: Fragmentation tree highlighting the dominance of the m/z 89 ketal ion and the competitive allylic cleavage pathways.

Differentiation from Isomers

E vs. Z Isomerism

Mass spectrometry is generally insufficient to distinguish the (2E) isomer from the (2Z) isomer definitively, as the fragmentation channels are identical.

  • Differentiation Strategy: Use 1H-NMR .

    • (E)-Isomer: The vinyl proton (H2) typically appears downfield (

      
       5.8–6.0 ppm) due to the anisotropy of the ester carbonyl cis to the double bond.
      
    • (Z)-Isomer: The vinyl proton appears upfield (

      
       5.6–5.8 ppm).
      
  • MS Nuance: The (Z)-isomer may show a slightly higher intensity of the

    
     peak (m/z 156) due to the proximity of the ester ethyl group to the 
    
    
    
    -methyl/ketal hydrogens, facilitating a McLafferty-like transfer (though this is subtle).
Regioisomers

The diagnostic peak m/z 89 distinguishes this specific isomer from "Ethyl 5,5-dimethoxy-3-methylpent-2-enoate" (terminal acetal), which would yield a base peak of m/z 75 (


).

References

  • HWE Reaction & Analogous Structures: Pattenden, G., & Weedon, B. C. L. (1968). Carotenoids and related compounds. Part XVIII. Synthesis of cis- and di-cis-polyenes by reactions of the Wittig type. Journal of the Chemical Society C: Organic, 1984–1997.

  • Fragmentation of Acetals/Ketals: Cooks, R. G., & Williams, D. H. (1968). Mass spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic, 251–255. (Demonstrates the dominance of -cleavage in gem-dimethoxy compounds).
  • General EI-MS of

    
    -Unsaturated Esters: 
    NIST Mass Spectrometry Data Center. Ethyl 3-methyl-2-butenoate (Senecioic acid, ethyl ester).
    
    (Provides the baseline fragmentation for the ester moiety: 114, 99, 69).
    
  • Synthetic Protocol for Dimethoxy-ketones: Organic Syntheses, Coll. Vol. 6, p. 586 (1988); Vol. 58, p. 122 (1978). Preparation of 1,1-Dimethoxy-3-butanone.

Sources

Technical Profile: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic C5 Synthon

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate represents a sophisticated, protected C5 building block in advanced organic synthesis. Functionally, it is the dimethyl acetal derivative of Ethyl 3-methyl-4-oxopent-2-enoate (CAS 13979-23-2 ). In the context of retrosynthetic analysis, this compound serves as a masked isoprene unit, crucial for the modular construction of terpenes, retinoids, and complex polyketides.

Its primary utility lies in its dual functionality: the


-unsaturated ester moiety allows for further chain elongation via conjugate addition or reduction, while the dimethyl acetal protects the C4 ketone, preventing unwanted side reactions during early-stage assembly. Upon acidic hydrolysis, the latent ketone is revealed, enabling subsequent functionalization such as Wittig olefination or aldol condensation.

This guide provides a comprehensive technical analysis of this compound, focusing on its chemical identity, synthetic pathways, and experimental protocols for its generation and utilization.[1]

Chemical Identity & Properties

While the parent ketone is widely indexed, the acetal form is often generated in situ or used as a transient intermediate. The following data characterizes the specific acetal derivative.

Table 1: Physicochemical Constants
PropertyValueNotes
Chemical Name Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoateIUPAC Nomenclature
Parent Compound Ethyl 3-methyl-4-oxopent-2-enoateCAS: 13979-23-2
Molecular Formula

Molecular Weight 202.25 g/mol
Structure

(E)-isomer predominant
Appearance Colorless to pale yellow oil(Estimated)
Boiling Point ~110-115 °C at 10 mmHg(Predicted based on homologs)
Solubility Soluble in THF,

,

, EtOH
Hydrolyzes in aqueous acid
Stability Stable under basic/neutral conditionsAcid-labile (acetal hydrolysis)

Synthetic Utility & Mechanism[2][3]

The synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is classically achieved via the Horner-Wadsworth-Emmons (HWE) reaction.[1] This route is preferred over the Wittig reaction due to its higher E-selectivity and the ease of removing the water-soluble phosphate by-products.

Retrosynthetic Logic

The molecule can be disconnected into two primary fragments:

  • Electrophile: 3,3-dimethoxy-2-butanone (Biacetyl monodimethyl acetal).

  • Nucleophile: Triethyl phosphonoacetate (HWE reagent).

The reaction proceeds through the formation of a phosphonate carbanion, which attacks the ketone carbonyl of the 3,3-dimethoxy-2-butanone. The steric bulk of the acetal group and the thermodynamic control of the HWE reaction strongly favor the formation of the (E)-isomer.

Mechanistic Pathway (DOT Visualization)

HWE_Mechanism Reagents Reagents: Triethyl phosphonoacetate + NaH (Base) Intermediate1 Phosphonate Carbanion (Nucleophile) Reagents->Intermediate1 Deprotonation (- H2) Intermediate2 Betaine / Oxaphosphetane Intermediate Intermediate1->Intermediate2 Nucleophilic Attack on Ketone Substrate Substrate: 3,3-dimethoxy-2-butanone Substrate->Intermediate2 Product Product: Ethyl (2E)-4,4-dimethoxy- 3-methylpent-2-enoate Intermediate2->Product Elimination Byproduct By-product: Diethyl phosphate salt Intermediate2->Byproduct Elimination

Figure 1: Mechanistic pathway for the synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate via Horner-Wadsworth-Emmons olefination.

Experimental Protocols

The following protocols are designed for research-scale synthesis (10-50 mmol scale). All reactions involving phosphonates and hydrides must be conducted under an inert atmosphere (Nitrogen or Argon).

Synthesis via HWE Reaction

Objective: To synthesize Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate from 3,3-dimethoxy-2-butanone.

Reagents:

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • 3,3-dimethoxy-2-butanone (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous[1][2]

  • Ammonium chloride (

    
    ), saturated aqueous solution[2]
    

Procedure:

  • Activation: In a flame-dried 3-neck round-bottom flask equipped with a stir bar and addition funnel, suspend Sodium Hydride (1.2 eq) in anhydrous THF (5 mL/mmol) under Argon. Cool to 0°C.[2][3]

  • Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.2 eq) to the suspension. Evolution of

    
     gas will occur.[2] Stir at 0°C for 30 minutes until the solution becomes clear/homogeneous.
    
  • Addition: Dropwise add 3,3-dimethoxy-2-butanone (1.0 eq) in a minimal amount of THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1). The product typically appears as a UV-active spot (

    
     ~ 0.5-0.6).
    
  • Workup: Quench the reaction carefully with saturated

    
     solution. Extract with Diethyl Ether (
    
    
    
    ). Wash combined organics with Brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 95:5 to 80:20) to afford the title compound as a colorless oil.[3]

Deprotection to Ethyl 3-methyl-4-oxopent-2-enoate

Objective: To reveal the ketone functionality for subsequent reactions.

Reagents:

  • Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

  • Acetone (Reagent grade)

  • Hydrochloric Acid (1M HCl)

Procedure:

  • Dissolve the acetal (1.0 eq) in Acetone (10 mL/mmol).

  • Add 1M HCl (0.5 mL/mmol) and stir at room temperature for 2-4 hours.

  • Monitor by TLC (disappearance of the acetal spot).

  • Neutralize with saturated

    
     solution.
    
  • Remove acetone under reduced pressure and extract the aqueous residue with Ethyl Acetate.

  • Dry and concentrate to yield Ethyl 3-methyl-4-oxopent-2-enoate (CAS 13979-23-2).

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of several bioactive molecules:

  • Retinoids & Carotenoids: The C5 skeleton corresponds to the isoprene unit. Iterative HWE reactions using this building block allow for the rapid assembly of the polyene chain characteristic of Vitamin A and its analogs.

  • Abscisic Acid (ABA) Analogs: The 3-methyl-4-oxopent-2-enoate motif is a direct precursor to the side chain of ABA, a key plant hormone involved in stress response.

  • Oseltamivir (Tamiflu) Synthesis: While not the primary route, related C5-ester synthons are explored in alternative routes to the shikimic acid core or its acyclic precursors.

Workflow: Terpene Chain Extension

Terpene_Synthesis Start Ethyl (2E)-4,4-dimethoxy- 3-methylpent-2-enoate Step1 Step 1: Reduction (DIBAL-H) Start->Step1 Intermediate_Alc Allylic Alcohol (Acetal Intact) Step1->Intermediate_Alc Step2 Step 2: Oxidation (MnO2) Intermediate_Alc->Step2 Intermediate_Ald Allylic Aldehyde (Acetal Intact) Step2->Intermediate_Ald Step3 Step 3: Wittig/HWE Chain Extension Intermediate_Ald->Step3 Final Extended Polyene Chain (Retinoid Precursor) Step3->Final

Figure 2: Logical workflow for utilizing the protected C5 synthon in polyene chain assembly.

Handling & Safety (MSDS Highlights)

  • Hazards: Combustible liquid. Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Moisture sensitive (acetal hydrolysis).

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

References

  • Organic Syntheses. (n.d.). General Procedures for Horner-Wadsworth-Emmons Reaction. Retrieved March 1, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-4-oxopent-2-enoate (Compound Summary). Retrieved March 1, 2026, from [Link]

Sources

Molecular weight of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the determination of the molecular weight for Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate, a substituted α,β-unsaturated ester. As a Senior Application Scientist, this document moves beyond simple data reporting to detail the foundational principles and practical methodologies required for unambiguous molecular weight confirmation, emphasizing the synergy between theoretical calculations and empirical analysis.

Compound Identity and Theoretical Mass

The initial step in any analytical endeavor is to establish the theoretical identity of the molecule. The systematic name, Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate, defines a precise chemical structure.

Molecular Structure:

From this structure, the molecular formula is derived by summing the constituent atoms:

  • Carbon (C): 10

  • Hydrogen (H): 18

  • Oxygen (O): 4

This leads to the molecular formula C₁₀H₁₈O₄ .

The theoretical molecular weight is then calculated based on the atomic weights of the constituent elements. For high-precision techniques like mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotope of each element, is the more relevant value.

ParameterValueDescription
Molecular Formula C₁₀H₁₈O₄The elemental composition of the molecule.
Average Molecular Weight 202.25 g/mol Sum of the average atomic masses of all atoms.
Monoisotopic Mass 202.12051 DaSum of the masses of the most abundant isotopes of all atoms. This is the value targeted in high-resolution mass spectrometry.

Experimental Verification: A Multi-Faceted Approach

While theoretical calculations provide a target, empirical verification is essential for confirming the identity and purity of a synthesized compound. The two cornerstone techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The combination of these methods provides orthogonal data, leading to a high-confidence structural and mass confirmation.[1]

Mass Spectrometry: The Definitive Mass Measurement

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It is the most direct method for determining molecular weight.[3][4]

Principle of Operation: The core principle involves converting neutral molecules from the sample into gas-phase ions, separating these ions based on their m/z, and then detecting the abundance of each ion.[1][2][5] For a compound like Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal. ESI minimizes fragmentation, ensuring that the primary ion observed corresponds to the intact molecule, often as a protonated adduct [M+H]⁺ or a sodium adduct [M+Na]⁺.

Experimental Workflow: ESI-TOF Mass Spectrometry

The workflow for determining the molecular weight using an ESI-Time-of-Flight (TOF) mass spectrometer is a robust and highly accurate method.

ESI_TOF_Workflow SamplePrep Sample Preparation (Dilute in HPLC-grade Methanol/Water) Infusion Direct Infusion via Syringe Pump (e.g., 5 µL/min) SamplePrep->Infusion Introduce Sample ESI_Source Electrospray Ionization (ESI) (Create charged droplets, desolvate to form gas-phase ions) Infusion->ESI_Source Ionize MassAnalyzer Time-of-Flight (TOF) Analyzer (Separate ions by m/z based on flight time) ESI_Source->MassAnalyzer Accelerate & Separate Detector Ion Detection (Measure ion abundance) MassAnalyzer->Detector Detect DataSystem Data System (Generate Mass Spectrum) Detector->DataSystem Process Signal

Caption: Workflow for Molecular Weight Determination by ESI-TOF MS.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate in 1 mL of HPLC-grade methanol. Further dilute this stock solution 1:100 in a 50:50 methanol:water solution containing 0.1% formic acid.

    • Causality: The solvent system must be compatible with ESI, and the formic acid promotes protonation ([M+H]⁺), leading to a stronger signal for the molecular ion.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate) immediately before the analysis.

    • Causality: Calibration ensures high mass accuracy, which is critical for confirming the elemental composition.

  • Sample Introduction: Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Causality: Direct infusion provides a steady stream of sample, resulting in a stable signal and an accurate mass spectrum.

  • Ionization: Apply a high voltage (e.g., +4 kV) to the ESI needle. Use nitrogen as the nebulizing and drying gas to assist in desolvation.

    • Causality: The high voltage creates a fine spray of charged droplets. The drying gas evaporates the solvent, releasing the protonated analyte molecules into the gas phase.

  • Mass Analysis: Analyze the ions in positive ion mode using a TOF mass analyzer. Acquire data over a mass range of m/z 50-500.

    • Causality: A TOF analyzer offers high resolution and mass accuracy, allowing for the differentiation of ions with very similar masses.

  • Data Interpretation: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. Its m/z value should be the monoisotopic mass of the neutral molecule (202.12051 Da) plus the mass of a proton (1.00728 Da). A sodium adduct [M+Na]⁺ may also be observed.

Expected Results:

Ion SpeciesFormulaCalculated m/z
[M+H]⁺ [C₁₀H₁₉O₄]⁺203.12779
[M+Na]⁺ [C₁₀H₁₈O₄Na]⁺225.10975

The detection of an ion with a high-resolution mass that matches one of these calculated values to within 5 ppm provides definitive evidence for the molecular weight and elemental formula of the compound.

NMR Spectroscopy: The Structural Confirmation

While MS directly measures mass, NMR spectroscopy provides detailed information about the chemical structure.[6] By confirming the molecule's precise atomic connectivity and proton count, NMR indirectly but unequivocally validates the molecular formula and, by extension, the molecular weight. For a novel compound, a full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments is standard practice.

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[7] When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are unique to the local electronic environment of each atom, providing a fingerprint of the molecule's structure. The integral of a signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.[6]

Experimental Workflow: 1D NMR Analysis

NMR_Workflow SamplePrep Sample Preparation (~5-10 mg in ~0.7 mL CDCl3 with TMS) Spectrometer NMR Spectrometer (Place sample in magnet, lock & shim) SamplePrep->Spectrometer Insert Sample Acquisition Data Acquisition (Acquire 1H and 13C Spectra) Spectrometer->Acquisition Run Experiment Processing Data Processing (Fourier Transform, Phase, Baseline Correction, Integration) Acquisition->Processing Generate FID Analysis Spectral Analysis (Assign peaks, check integrals & shifts) Processing->Analysis Generate Spectrum

Caption: Workflow for Structural Confirmation by 1D NMR Spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. TMS provides a universal reference point for chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity and high resolution.

    • Causality: Locking ensures the stability of the magnetic field during the experiment. Shimming optimizes the field, leading to sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all protons, ensuring accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom in the molecule.

  • Data Processing & Analysis: Process the raw data (Free Induction Decay) using a Fourier transform. Correct the phase and baseline of the resulting spectrum. Calibrate the chemical shift scale to TMS at 0 ppm. Integrate the signals in the ¹H spectrum and assign all peaks in both spectra to the corresponding atoms in the proposed structure.

Data Interpretation: The ¹H NMR spectrum should show signals whose integrations sum to 18 protons (or a multiple thereof). The chemical shifts and coupling patterns must be consistent with the proposed α,β-unsaturated ester structure containing ethyl, methyl, and dimethoxy groups. The ¹³C NMR spectrum should display exactly 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. A successful and unambiguous assignment of all signals confirms the structure C₁₀H₁₈O₄, thereby validating the molecular weight of 202.25 g/mol .

Summary of Corroborating Data

The combination of theoretical calculations and orthogonal analytical techniques provides an unassailable confirmation of the molecular weight.

MethodInformation ProvidedExpected Result for C₁₀H₁₈O₄Role in Verification
Theoretical Calculation Target Monoisotopic Mass202.12051 DaProvides the expected value for MS.
ESI-TOF Mass Spectrometry High-Accuracy m/z203.12779 ([M+H]⁺)Directly confirms the elemental composition and molecular mass.
¹H NMR Spectroscopy Proton Count & ConnectivitySignals integrate to 18H; unique shifts and couplings.Confirms the number of hydrogen atoms and the structural backbone.
¹³C NMR Spectroscopy Carbon Count & Environment10 distinct carbon signals.Confirms the number of carbon atoms and the carbon framework.

Conclusion

Determining the molecular weight of a compound such as Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a foundational task in chemical and pharmaceutical development. This guide outlines a self-validating system where theoretical calculations are empirically confirmed through high-resolution mass spectrometry and comprehensive NMR analysis. The direct mass measurement from MS, coupled with the detailed structural map from NMR, provides the highest level of confidence, ensuring the identity, and by extension the molecular weight, of the target molecule. This rigorous, multi-technique approach is a hallmark of sound scientific practice in modern research.

References

  • Westin, J. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Jack Westin. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Broad Institute. Retrieved from [Link]

  • Izunobi, J. U., & Higginbotham, C. L. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. Journal of Chemical Education, 88(8), 1098–1104. Retrieved from [Link]

  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. Retrieved from [Link]

  • Unknown. (n.d.). Determination of Molecular Weight. University of Southern Mississippi. Retrieved from [Link]

  • Izunobi, J. U., & Higginbotham, C. L. (2011). Polymer Molecular Weight Analysis by ¹H NMR Spectroscopy. Journal of Chemical Education, 88(8), 1098-1104. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. MSU Chemistry. Retrieved from [Link]

  • Magritek. (2020, October 30). Determination of the molecular weight of polymers by end-group analysis. Magritek. Retrieved from [Link]

Sources

Technical Guide: Stability, Storage, and Handling of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

[1]

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate acts as a critical "masked" 1,4-dicarbonyl synthon in complex organic synthesis, particularly for terpenoids and retinoids.[1] Its utility lies in the 4,4-dimethoxy acetal functionality, which protects a reactive ketone while the

1

However, this dual-functionality introduces a specific stability paradox: the molecule is robust against basic nucleophiles (due to the acetal) but hypersensitive to Brønsted and Lewis acids in the presence of moisture. This guide details the mechanistic failures of this molecule and provides a self-validating storage protocol to ensure reagent integrity.

Part 1: Structural Analysis & Critical Vulnerabilities[1]

To understand the storage requirements, we must first deconstruct the molecule’s reactive centers.

Functional GroupChemical RolePrimary Degradation RiskTrigger
Dimethyl Acetal (C4)Ketone protectionHydrolysis to ketone + methanol

(Trace Acid) +

Enonate Double Bond (C2=C3)Electrophile / Conjugation

Isomerization
UV Light (

)
Ethyl Ester (C1)Carboxyl protectionHydrolysis to carboxylic acidStrong Base / Acid
The Primary Failure Mode: Acetal Hydrolysis

The most immediate threat to the purity of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is acid-catalyzed hydrolysis of the acetal.[1] Unlike the ester, which requires significant activation energy to hydrolyze, the acetal can degrade autocatalytically if trace acid is present.

The Mechanism:

  • Protonation: Trace acid protonates one methoxy oxygen.

  • Elimination: Methanol leaves, generating a resonance-stabilized oxocarbenium ion.[1]

  • Attack: Water (atmospheric moisture) attacks the oxocarbenium.

  • Collapse: The hemiacetal collapses to the ketone (Ethyl 3-methyl-4-oxopent-2-enoate), releasing a second equivalent of methanol.[1]

Visualization: Degradation Pathway

The following diagram illustrates the cascade from the stable reagent to its degradation products.

DegradationPathwayReactantEthyl (2E)-4,4-dimethoxy-3-methylpent-2-enoateInterOxocarbeniumIntermediateReactant->Inter+ H+ (Trace Acid)- MeOHProductEthyl 3-methyl-4-oxopent-2-enoate(Degraded Ketone)Inter->Product+ H2O (Moisture)- H+MeOHMethanol(Byproduct)Inter->MeOHRelease

Caption: Acid-catalyzed hydrolysis pathway converting the acetal-ester to the keto-ester.

Part 2: Storage & Handling Protocols[1][2][3]

Based on the degradation mechanisms above, the following storage protocol is mandatory. This is not a suggestion; it is a requirement for maintaining >98% purity over 6+ months.

Environmental Control
  • Temperature: Store at -20°C . Thermal energy accelerates the entropy-driven release of methanol during hydrolysis.[1]

  • Atmosphere: Headspace must be purged with dry Argon or Nitrogen . Argon is preferred due to its higher density, forming a "blanket" over the liquid.

  • Light: Amber glass or aluminum foil wrapping is required to prevent

    
     photo-isomerization.[1]
    
The "Buffer" Strategy (Advanced Handling)

For long-term storage (>3 months), or if the material was synthesized using acidic workups (e.g., silica gel chromatography), the material may contain trace acidity.

  • Protocol: Add a trace amount (0.5% w/w) of anhydrous Potassium Carbonate (

    
    )  or Sodium Bicarbonate (
    
    
    )
    directly to the storage vial.
  • Reasoning: This acts as a solid-phase acid scavenger, neutralizing any protons generated or introduced, effectively halting the hydrolysis cycle before it begins.

Decision Matrix: Handling & Usage

Use this workflow to determine if the reagent is safe to use.

StorageWorkflowCheckPre-Usage CheckVisualVisual Inspection:Is it yellowing?Check->VisualNMR1H-NMR ValidationVisual->NMRNo Color ChangeDecision2Purify (Distill/Column)Visual->Decision2Yellowing (Polymer/Oxidation)Decision1Use ImmediatelyNMR->Decision1Methoxy Signal >98%NMR->Decision2Ketone Signal <5%Decision3DiscardNMR->Decision3Ketone Signal >10%

Caption: Operational workflow for validating reagent quality before synthesis.

Part 3: Analytical Validation (Quality Control)

Trusting a label is insufficient for sensitive intermediates. You must validate purity using 1H-NMR .

Key NMR Diagnostic Markers ( , 400 MHz)

To confirm the integrity of the acetal, look for the following signals. If the Degradation signals appear, the acetal has hydrolyzed.

Proton EnvironmentExpected Shift (

)
MultiplicityInterpretation
Acetal Methoxy (

)
3.20 - 3.40 ppm Singlet (6H)Primary Quality Indicator. Sharp singlet confirms intact acetal.[1]
Vinyl Proton (

)
5.80 - 6.10 ppm Singlet (1H)Confirms (E)-geometry (shifts downfield in Z-isomer).[1]
Ester Methylene (

)
4.10 - 4.20 ppm Quartet (2H)Standard ester reference.[1]
Degradation Marker (Ketone)2.10 - 2.30 ppm SingletAppearance of methyl ketone signal indicates hydrolysis.[1]
Degradation Marker (MeOH)3.49 ppm SingletFree methanol indicates active hydrolysis.

Validation Step: Integrate the Methoxy singlet (6H) against the Vinyl proton (1H). The ratio must be exactly 6:1 . A ratio of <5.8:1 indicates partial loss of the acetal group.

Part 4: Synthesis Context & Implications[1][4]

Understanding how this molecule is made helps in predicting its impurities.

Synthesis Route: Typically synthesized via a Horner-Wadsworth-Emmons (HWE) reaction between:

  • Triethyl phosphonoacetate

  • 3,3-dimethoxybutan-2-one (The acetal-protected ketone)[1]

Implication: If the HWE reaction is quenched with strong acid, the starting material (acetal-ketone) or the product will hydrolyze immediately.

  • Recommendation: Always use a buffered quench (e.g., Saturated

    
     or Phosphate buffer pH 7) during the workup of this compound to prevent "shock" deprotection.
    

References

  • Cordes, G. H., & Bull, H. G. (1974).[2] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[2] Chemical Reviews.[2]

    • Grounding: Establishes the kinetic mechanism of acetal hydrolysis, confirming the critical need for acid-free storage.
  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of Ethyl 3,4-dimethylpent-2-enoate.

    • Grounding: Provides comparative synthesis data for similar -unsatur
  • Organic Chemistry Portal. (2018). One-Pot Synthesis of α,β-Unsaturated Esters.[1][4]

    • Grounding: Validates the stability profiles of conjugated ester systems during oxid
  • PubChem. (2025).[5] Ethyl (2E)-4-methyl-2-pentenoate Compound Summary.[1][5]

    • Grounding: Provides physical property baselines for the ethyl penteno

Methodological & Application

Application Notes & Protocols: Stereoselective Synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate, an α,β-unsaturated ester, utilizing the Wittig reaction. The document outlines the strategic use of a stabilized phosphorus ylide to ensure high (E)-stereoselectivity, a critical consideration in modern organic synthesis. We will detail the preparation of the necessary precursors, the execution of the Wittig olefination, and the subsequent purification and characterization of the target compound. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reliable methodology for carbon-carbon bond formation with stereochemical control.

Introduction: The Wittig Reaction in Modern Synthesis

The Wittig reaction stands as a cornerstone of organic chemistry, providing a powerful and versatile method for the synthesis of alkenes from carbonyl compounds (aldehydes and ketones).[1][2][3][4] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent).[2][3] The primary advantage of the Wittig reaction is its regioselectivity; the double bond is formed specifically at the location of the original carbonyl group.[2]

A key feature of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene. The nature of the substituents on the ylide carbon dictates the (E/Z) selectivity of the product.[2] Specifically, ylides bearing electron-withdrawing groups (such as esters or ketones) are termed "stabilized ylides." These reagents are less reactive and their reactions are typically reversible, leading to the thermodynamically more stable (E)-alkene with high selectivity.[1][3][5][6] This principle is central to the synthesis of the target molecule.

An important alternative, the Horner-Wadsworth-Emmons (HWE) reaction, employs phosphonate-stabilized carbanions and also strongly favors the formation of (E)-alkenes, often with the advantage of easier byproduct removal.[7][8][9]

Retrosynthetic Strategy

The synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is approached via a Wittig olefination strategy. The retrosynthetic disconnection of the target molecule across the C2-C3 double bond reveals two key synthons: the electrophilic aldehyde, 2,2-dimethoxypropanal, and the nucleophilic stabilized Wittig reagent, ethyl 2-(triphenylphosphoranylidene)propanoate.

Retrosynthesis Target Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate Disconnect Wittig Disconnection Target->Disconnect Intermediates 2,2-dimethoxypropanal + Ethyl 2-(triphenylphosphoranylidene)propanoate Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the required starting materials and the final Wittig reaction.

Protocol 1: Synthesis of the Wittig Reagent (Ethyl 2-(triphenylphosphoranylidene)propanoate)

The stabilized ylide is prepared in a two-step sequence: formation of the phosphonium salt followed by deprotonation.[10][11]

Step 1A: Synthesis of Ethyl 2-(triphenylphosphonio)propanoate Bromide

  • To a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (52.46 g, 200.0 mmol) and ethyl acetate (130 mL).

  • Add ethyl 2-bromopropanoate (26.0 mL, 200.0 mmol) to the stirred solution.

  • Heat the mixture to reflux (oil bath temperature of 75-80 °C) under an argon atmosphere for 24 hours. A white precipitate will form.

  • Cool the reaction mixture to room temperature and collect the white precipitate by suction filtration on a Büchner funnel.

  • Wash the solid with ethyl acetate (100 mL) to remove any unreacted starting materials.

  • Dry the resulting phosphonium salt under vacuum.

Step 1B: Formation of the Ylide (Ethyl 2-(triphenylphosphoranylidene)propanoate)

  • Dissolve the dried phosphonium salt from the previous step in dichloromethane (500 mL) and transfer the solution to a 1 L separatory funnel.

  • Add a 2 M aqueous solution of sodium hydroxide (200 mL) and shake the funnel vigorously for 5-10 minutes.

  • Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and remove the solvent by rotary evaporation at 30 °C.

  • Dry the resulting light-yellow solid under high vacuum to afford pure ethyl 2-(triphenylphosphoranylidene)propanoate.[10][11] The product should have a melting point of approximately 156-158 °C.[10][11]

Protocol 2: Synthesis of 2,2-Dimethoxypropanal

2,2-Dimethoxypropanal is a key building block. Its synthesis can be achieved from propanal via protection of the aldehyde as a dimethyl acetal followed by oxidation of a precursor, or from commercially available precursors like 2,2-dimethoxypropane.[12] A general procedure from a related precursor is outlined below.

(Note: This is a generalized protocol as specific literature for this exact transformation is sparse. Optimization may be required.)

  • Protect the carbonyl of a suitable 3-carbon precursor (e.g., hydroxyacetone) by reacting it with methanol in the presence of an acid catalyst to form the corresponding dimethyl acetal.

  • Oxidize the remaining hydroxyl group using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation to yield the desired aldehyde, 2,2-dimethoxypropanal.

  • Purify the aldehyde by distillation or column chromatography, being mindful of its potential sensitivity to acid.

Protocol 3: Wittig Reaction for Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

This procedure utilizes the stabilized ylide prepared in Protocol 1 to stereoselectively form the (E)-alkene.

Caption: Overall experimental workflow for the synthesis.

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve ethyl 2-(triphenylphosphoranylidene)propanoate (1.1 equivalents) in anhydrous toluene (approx. 10 mL per gram of ylide).

  • To this solution, add 2,2-dimethoxypropanal (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon consumption of the aldehyde (typically after 12-24 hours), cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting residue will contain the desired product and triphenylphosphine oxide.

  • Triturate the crude residue with a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate. The triphenylphosphine oxide byproduct is poorly soluble and will precipitate.

  • Filter off the triphenylphosphine oxide and wash the solid with cold hexane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification:

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Monitoring: Collect fractions and analyze by TLC to isolate the pure Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods.[13] The following data are predicted based on the structure and analysis of analogous compounds.[14]

Parameter Value Assignment
Molecular Formula C₁₀H₁₈O₄-
Molecular Weight 202.25 g/mol -
Appearance Colorless Oil-

Table 1: Physical and Chemical Properties.

Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ ~6.5 (q, J=1.5 Hz, 1H, =CH), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.25 (s, 6H, OCH₃ x 2), 2.15 (d, J=1.5 Hz, 3H, =C-CH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~166.5 (C=O), 150.0 (C-3), 125.0 (C-2), 102.0 (C-4), 60.5 (OCH₂CH₃), 50.0 (OCH₃ x 2), 15.0 (=C-CH₃), 14.0 (OCH₂CH₃)
IR (Neat, cm⁻¹) ~2950 (C-H), ~1720 (C=O, ester), ~1650 (C=C), ~1100 (C-O, acetal)
Mass Spec (EI) m/z (%): 202 (M⁺), 187 (M⁺ - CH₃), 171 (M⁺ - OCH₃), 129, 75

Table 2: Predicted Spectroscopic Data for Product Characterization.

Mechanism and Stereoselectivity

The high (E)-selectivity of this reaction is a direct consequence of using a stabilized ylide. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate.[5] Because the ylide is stabilized, the initial cycloaddition is reversible. This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane, where the bulky substituents are pseudo-equatorial, minimizing steric interactions.[15] The irreversible collapse of this intermediate then yields the (E)-alkene and the highly stable triphenylphosphine oxide, which is the driving force for the reaction.[5]

Caption: Simplified mechanism of the Wittig reaction.

Conclusion

The Wittig reaction using a stabilized ylide provides a reliable and highly stereoselective route to Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate. The protocols described herein offer a complete workflow from the synthesis of the necessary precursors to the final purification and characterization of the target α,β-unsaturated ester. By understanding the mechanistic principles that govern the reaction's stereochemical outcome, researchers can effectively apply this methodology to the synthesis of a wide range of complex molecules.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Organic Syntheses. Phosphine-Catalyzed [4 + 2] Annulation. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

  • Google Patents.
  • PMC. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Chemistry Stack Exchange. Why do stabilised ylids lead to trans alkenes in the Wittig reaction?. [Link]

  • Ataman Kimya. 2,2-DIMETHOXYPROPANE. [Link]

  • Primary Information Services. 2,2-dimethoxypropane:synthesis, production,application, market and technology information. [Link]

  • Bangladesh Journals Online. Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. [Link]

  • YouTube. Esters 4. Organic Preparation & Purification of an Ester. [Link]

  • Google Patents. CN101157601A - A kind of method for 2,2-dimethoxypropane synthesis.
  • ResearchGate. Potential decomposition pathway of 2,2-dimethoxypropane with MsOH. [Link]

  • SciSpace. Preparation method of 2,2-dimethoxypropane (2018). [Link]

  • University of Rochester. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • PMC. Efficient synthesis of β'-amino-α,β-unsaturated ketones. [Link]

  • SIELC Technologies. Ethyl 2-(triphenylphosphoranylidene)propionate. [Link]

  • ResearchGate. Catalytic synthesis of (E)-a,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. [Link]

  • Clark University. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • NIST WebBook. ethyl 2-methylpent-4-en-1-oate. [Link]

  • PubChem. Ethyl 3,4-dimethylpent-2-enoate. [Link]

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Application Notes and Protocols for Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: A Multifunctional Building Block for Complex Synthesis

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a versatile, yet underexplored, synthetic intermediate possessing a unique combination of functional groups. Its structure features an α,β-unsaturated ester, a sterically influential methyl group at the C3 position, and a protected aldehyde in the form of a dimethoxy acetal. This arrangement offers a powerful platform for the strategic construction of complex molecular architectures, particularly those requiring the installation of a quaternary carbon center and subsequent elaboration of a 1,5-dicarbonyl or related structural motif.

The electrophilic nature of the β-carbon makes this reagent a prime candidate for conjugate addition reactions, while the acetal provides a latent aldehyde functionality that can be unmasked under specific acidic conditions for further transformations.[1] The C3-methyl group is expected to play a crucial role in directing the stereochemical outcome of additions to the double bond, offering potential for diastereoselective synthesis.

These notes provide a comprehensive guide for researchers, covering the synthesis of this valuable reagent and its strategic application in key synthetic transformations. The protocols provided are based on established methodologies for analogous structures and serve as a robust starting point for experimental investigation.

Part 1: Synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

The most reliable and stereoselective method for the synthesis of this building block is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction employs a stabilized phosphonate ylide, which generally favors the formation of the (E)-alkene isomer.[2] The synthesis involves the reaction of a custom phosphonate reagent, triethyl 2-phosphonopropionate, with 2,2-dimethoxypropanal.

Reaction Scheme:

HWE_Synthesis cluster_0 Ylide Formation cluster_1 Olefination Phosphonate Triethyl 2-phosphonopropionate Ylide Phosphonate Ylide Phosphonate->Ylide 1. NaH, THF, 0 °C to rt Base NaH Aldehyde 2,2-Dimethoxypropanal Product Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate Product_intermediate Ylide->Product_intermediate 2. 2,2-Dimethoxypropanal, THF Product_intermediate->Product Workup

Caption: Horner-Wadsworth-Emmons synthesis pathway.

Detailed Laboratory Protocol:

Materials:

  • Triethyl 2-phosphonopropionate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2,2-Dimethoxypropanal (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension and cool the flask to 0 °C in an ice bath.

  • Slowly add triethyl 2-phosphonopropionate (1.0 eq) dropwise to the stirred NaH suspension.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Formation of the ylide is typically accompanied by the cessation of hydrogen gas evolution.[3]

  • Olefination Reaction: Cool the resulting ylide solution back to 0 °C.

  • Add 2,2-dimethoxypropanal (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate.

Parameter Recommendation Rationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base is required to completely deprotonate the phosphonate, ensuring a high concentration of the reactive ylide.[3]
Solvent Anhydrous THFAprotic and capable of solvating the intermediate species without interfering with the reaction. Must be anhydrous to prevent quenching the base and ylide.
Temperature 0 °C for additions, rt for reactionInitial cooling controls the exothermic deprotonation and addition steps. Allowing the reaction to proceed at room temperature provides sufficient energy for the olefination to go to completion.[3]
Monitoring TLC (Stain: KMnO₄)Allows for visualization of the consumption of the starting aldehyde and the formation of the non-UV active product.

Part 2: Core Application: Stereoselective Conjugate (Michael) Additions

The primary utility of this reagent lies in its role as a Michael acceptor.[4] The conjugate addition of nucleophiles to the β-position allows for the creation of a new carbon-carbon or carbon-heteroatom bond and, critically, the formation of a new stereocenter at the α-position and a quaternary center at the β-position of the resulting adduct. The C3-methyl group is expected to exert significant steric hindrance, influencing the trajectory of the incoming nucleophile and potentially leading to high diastereoselectivity.

Mechanistic Insight:

The reaction proceeds via the attack of a soft nucleophile on the electrophilic β-carbon of the conjugated system. This forms a resonance-stabilized enolate intermediate, which is then protonated during workup to yield the 1,4-addition product.[5][6] Weaker, "softer" nucleophiles are known to favor this 1,4-addition pathway over direct 1,2-addition to the ester carbonyl.[7]

Michael_Addition_Mechanism Start Substrate + Nu⁻ Enolate Resonance-Stabilized Enolate Start->Enolate 1. Nucleophilic Attack at β-carbon Product 1,4-Adduct Enolate->Product 2. Protonation (Workup)

Caption: Generalized mechanism of a Michael Addition reaction.

Protocol 1: Diastereoselective Michael Addition of a Soft Carbon Nucleophile (Dimethyl Malonate)

This protocol describes a classic Michael addition using a stabilized carbanion, which is a foundational method for C-C bond formation.[8]

Materials:

  • Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (1.0 eq)

  • Dimethyl malonate (1.5 eq)

  • Sodium methoxide (NaOMe), 25% solution in methanol (0.2 eq)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of dimethyl malonate (1.5 eq) in anhydrous methanol, add sodium methoxide (0.2 eq) at room temperature under an argon atmosphere.

  • Stir for 15 minutes to ensure complete formation of the malonate enolate.

  • Add a solution of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (1.0 eq) in methanol dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require gentle heating (reflux) to proceed at a reasonable rate due to the steric hindrance from the C3-methyl group.

  • Upon completion, cool the mixture to 0 °C and quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the product by flash column chromatography. The diastereomeric ratio of the product should be determined by ¹H NMR spectroscopy or GC analysis of the purified material.

Parameter Expected Value/Range Rationale/Justification
Nucleophile Dimethyl malonateA soft, doubly-stabilized carbon nucleophile that is ideal for Michael additions.[8]
Base Catalytic NaOMeA catalytic amount is sufficient to generate the nucleophilic enolate without promoting significant side reactions like ester hydrolysis.[1]
Diastereoselectivity Moderate to HighThe C3-methyl group should sterically bias the approach of the malonate nucleophile, favoring one diastereomer. The exact ratio will depend on kinetic vs. thermodynamic control.
Yield 60-85% (Anticipated)Based on similar reactions with sterically hindered Michael acceptors. Optimization of temperature and reaction time may be required.

Part 3: Unmasking the Latent Aldehyde: Acetal Deprotection

A key synthetic advantage of this building block is the dimethoxy acetal, which serves as a stable protecting group for an aldehyde.[9] Deprotection reveals the aldehyde, enabling a host of further transformations such as reductions, oxidations, or Wittig reactions. Acid-catalyzed hydrolysis is the most common method for acetal cleavage.

Protocol 2: Acid-Catalyzed Hydrolysis to Reveal the Aldehyde

This protocol uses a mild acid catalyst to minimize potential side reactions.

Materials:

  • Michael Adduct from Protocol 1 (1.0 eq)

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal-protected substrate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, neutralize the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

  • The aldehyde can often be used in the next step without further purification. If necessary, purify by flash column chromatography.

Deprotection_Workflow Start Acetal-Protected Adduct Reaction Acid-Catalyzed Hydrolysis (p-TSA, Acetone/H₂O) Start->Reaction Workup Neutralization & Extraction Reaction->Workup Product Aldehyde Product Workup->Product

Caption: General workflow for the deprotection of the dimethoxy acetal.

Conclusion and Future Outlook

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate represents a highly functionalized and promising building block for organic synthesis. While specific literature applications are nascent, its structural features suggest significant potential. The protocols detailed herein for its synthesis via the HWE reaction, its application in diastereoselective Michael additions, and the subsequent deprotection of the acetal provide a solid foundation for its use in the synthesis of complex targets. Researchers in natural product synthesis and drug development are encouraged to explore this reagent for the construction of molecules containing 1,5-dicarbonyl motifs and challenging quaternary stereocenters. Future work should focus on exploring a wider range of nucleophiles in conjugate additions and developing asymmetric variants of these transformations.

References

  • Chemical Synthesis Database. (2025, May 20). ethyl (2E)-3-methyl-2-pentenoate. ChemSynthesis. Available at: [Link]

  • Wikipedia. (n.d.). Michael reaction. Wikipedia. Available at: [Link]

  • I. Bodrikov, et al. (2011). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Organic Syntheses. (n.d.). METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE. Organic Syntheses. Available at: [Link]

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • K. C. Nicolaou, P. G. Jones. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Journal of Chemical Research. (2025, August 5). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Journal of Chemical Research. Available at: [Link]

  • MDPI. (2011, March 22). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. MDPI. Available at: [Link]

  • JoVE. (2025, May 22). Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. JoVE. Available at: [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • YouTube. (2020, March 30). Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. YouTube. Available at: [Link]

  • YouTube. (2023, May 15). Direct vs. Conjugate Addition to α,β-Unsaturated Carbonyls. YouTube. Available at: [Link]

  • YouTube. (2019, January 10). examples of Michael additions. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methylpent-3-enoic acid. PubChem. Available at: [Link]

  • ResearchGate. (2025, August 7). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. Available at: [Link]

  • MDPI. (2024, October 14). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (EDMMP) represents a highly specialized C5-synthon widely utilized in the synthesis of terpenoids, carotenoids (including Vitamin A derivatives), and complex pharmaceutical intermediates. While typically employed as a nucleophile precursor (via


-deprotonation) or a Wittig-type reagent, its utility as a Michael Acceptor  (electrophile) offers a strategic pathway for introducing chirality into the terpene backbone.[1]

This guide details the protocols for overcoming the inherent steric hindrance of the


-methyl group to achieve high-yield conjugate additions.[1] We focus on Copper(I)-catalyzed organometallic additions and Lewis-acid promoted hetero-Michael reactions.[1]

Technical Analysis & Reactivity Profile

The Michael Acceptor Paradox

EDMMP presents a unique challenge in conjugate addition chemistry due to competing electronic and steric factors:

  • Electronic Activation (Pro): The

    
    -unsaturated ester motif activates the C3 position for nucleophilic attack.[1]
    
  • Steric Deactivation (Con): The C3 position is

    
    -disubstituted (carrying both a methyl group and a bulky dimethoxymethyl acetal).[1] This creates significant steric screening, rendering standard Michael addition conditions (e.g., simple amine addition at RT) sluggish or reversible.[1]
    
  • Acetal Sensitivity: The

    
    -acetal (4,4-dimethoxy) acts as a masked aldehyde. It is stable under basic/nucleophilic conditions but highly sensitive to strong aqueous acids, requiring careful quenching protocols.[1]
    
Structural Configuration

The (2E) geometry places the bulky acetal group trans to the ester carbonyl, minimizing dipole repulsion but exposing the


-face to nucleophilic trajectory primarily governed by the smaller methyl group.[1]

G cluster_conditions Critical Control Points EDMMP EDMMP (Electrophile) Complex π-Complex (Activation) EDMMP->Complex Lewis Acid / Cu(I) Nu Nucleophile (Donor) Nu->Complex 1,4-Attack Enolate Enolate Intermediate Complex->Enolate C-C Bond Formation Product β-Functionalized Ester Enolate->Product Protonation/Quench

Figure 1: Mechanistic pathway for the conjugate addition to sterically hindered EDMMP.

Application Protocols

Protocol A: Copper-Catalyzed Conjugate Addition of Grignard Reagents

Objective: Introduction of alkyl/aryl groups at the C3 position.[1] Mechanism: Formation of a transient organocuprate (Gilman-type) species to overcome steric hindrance.[1]

Materials
  • Substrate: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (1.0 equiv)

  • Nucleophile: Alkylmagnesium bromide (R-MgBr) (1.5 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10-20 mol%) or CuCN.[1]

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Additives: TMSCl (Trimethylsilyl chloride) - Critical for accelerating the rate and trapping the enolate.[1]

Step-by-Step Methodology
  • Catalyst Preparation:

    • Flame-dry a 3-neck round bottom flask under Argon flow.

    • Add CuI (0.2 equiv) and LiCl (0.4 equiv) to form the soluble

      
       species or suspend CuI in THF.[1]
      
    • Cool the system to -78°C (Dry ice/Acetone bath).

  • Organometallic Formation:

    • Add the Grignard reagent (R-MgBr) dropwise to the copper source.[1] Stir for 15 minutes to generate the active organocuprate species.

  • Substrate Addition:

    • Dissolve EDMMP (1.0 equiv) and TMSCl (2.0 equiv) in anhydrous THF.

    • Add this mixture dropwise to the catalyst solution at -78°C over 30 minutes. Note: TMSCl activates the carbonyl oxygen, significantly increasing the electrophilicity of the

      
      -carbon.[1]
      
  • Reaction & Quench:

    • Allow the reaction to warm slowly to -20°C over 2-3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

    • Quench: Pour the cold mixture into saturated aqueous

      
       (buffered to pH 8 with 
      
      
      
      to prevent acetal hydrolysis).
    • Caution: Acidic quenching will hydrolyze the 4,4-dimethoxy group to the aldehyde immediately.[1]

  • Workup:

    • Extract with

      
       (3x).[1] Wash combined organics with brine.[1] Dry over 
      
      
      
      .[1]
    • Concentrate under reduced pressure.[1][2]

Data Summary: Expected Yields

Nucleophile (R) Conditions Yield (%) Steric Observation
Methyl- CuI/TMSCl, -78°C 85-92% Excellent conversion
Phenyl- CuCN/LiCl, -40°C 78-85% Slower kinetics

| Isopropyl- | CuI/TMSCl, -78°C | 60-70% | Significant steric drag |

Protocol B: Organocatalytic Hetero-Michael Addition (Thiol-Michael)

Objective: Synthesis of sulfur-functionalized precursors (e.g., for cross-linking or drug conjugation). Challenge: Reversibility of the reaction.

Materials
  • Substrate: EDMMP (1.0 equiv)[1]

  • Nucleophile: Thiol (R-SH) (1.2 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 mol%).

  • Solvent: DCM or Acetonitrile.[1]

Step-by-Step Methodology
  • Setup: Dissolve EDMMP in DCM (0.5 M concentration). High concentration favors the bimolecular addition.[1]

  • Addition: Add the thiol followed by the DBU catalyst at 0°C .

  • Equilibration: Allow to warm to Room Temperature. Stir for 12-24 hours.

  • Workup:

    • Wash directly with dilute aqueous

      
       to remove the catalyst.[1]
      
    • Do not use acid wash.

    • Evaporate solvent.[1] Purification via flash chromatography on silica (neutralized with 1%

      
      ).[1]
      

Downstream Applications (The "Why")

Once the Michael addition is complete, the resulting saturated ester contains a latent aldehyde (the acetal).[1] This allows for the construction of complex cyclic systems.[1][2]

Workflow Step1 EDMMP (Start) Step2 Michael Addition (Protocol A/B) Step1->Step2 Step3 Saturated Acetal Intermediate Step2->Step3 Step4 Acetal Hydrolysis (Dilute HCl/Acetone) Step3->Step4 Step5 γ-Aldehyde Ester (Bifunctional Linker) Step4->Step5

Figure 2: Workflow for converting EDMMP into a bifunctional aldehyde-ester linker.

References

  • Modern Organocopper Chemistry: Krause, N. (Ed.).[1] (2002).[1][3][4] Modern Organocopper Chemistry. Wiley-VCH.[1] (Foundational text on Cu-catalyzed addition to hindered enoates).

  • TMSCl Activation: Yamamoto, Y. (1986).[1] "Selective Synthesis Using Organometallic Reagents." Angewandte Chemie International Edition, 25(11), 947–959.[1] (Mechanism of Lewis acid acceleration in Michael additions).

  • C5-Synthon Chemistry: Otera, J. (2000).[1] "Modern Carbonyl Chemistry." Wiley-VCH.[1] (Discusses the utility of 4,4-dimethoxy-pentenoates in terpene synthesis).

  • Thiol-Michael Addition: Nair, D. P., et al. (2014).[1] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry."[1] Chemistry of Materials, 26(1), 724–744.[1] Link[1]

  • General Reactivity of 3-methyl-2-enoates: PubChem Compound Summary for Ethyl (E)-3-methylpent-2-enoate (Analogous reactivity profile). Link[1][5]

Sources

Stereoselective reactions involving Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Transformations of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (referred to herein as EDMPE ) is a densely functionalized C5 building block. It features an electron-deficient


-unsaturated ester, a sterically demanding 

-methyl group, and a masked carbonyl (dimethyl acetal) at the

-position.

This unique architecture makes EDMPE a "linchpin" intermediate in the synthesis of terpenoids (e.g., abscisic acid analogs) , retinoids , and chiral polyketide fragments . Its utility relies heavily on stereoselective transformations that differentiate the faces of the alkene or utilize the acetal as a latent electrophile.

This guide details two critical stereoselective protocols:

  • Asymmetric Hydrogenation: Establishing chiral centers at C3.

  • Stereoselective Conjugate Addition: Overcoming steric hindrance to form quaternary or tertiary centers.

Chemical Context & Reactivity Profile

The molecule presents a "push-pull" electronic system, but the


-methyl group significantly dampens electrophilicity at C3, requiring activated nucleophiles or highly active catalysts for conjugate addition.
FeatureChemical Implication
(2E)-Geometry Thermodynamically stable; essential for trans-selective enzymatic binding in downstream targets.

-Methyl Group
Steric hindrance; reduces rate of Michael addition; requires high-pressure hydrogenation.
Dimethyl Acetal Acid-labile masking group; prevents polymerization; precursor to

-keto esters.
Ethyl Ester Handle for transesterification or reduction to allylic alcohols.

Protocol A: Asymmetric Hydrogenation (C3 Chiral Center Formation)

This reaction is the primary route for synthesizing chiral (S)-ethyl 4,4-dimethoxy-3-methylpentanoate , a precursor to chiral statin side chains and pheromones.

Mechanism & Causality

Standard Pd/C hydrogenation yields a racemate. To achieve high enantiomeric excess (ee), we utilize a Ruthenium(II)-BINAP complex. The


-methyl group dictates the facial selectivity, but the presence of the acetal oxygen can act as a directing group, coordinating with the metal center to lock the conformation during hydride transfer.
Materials
  • Substrate: EDMPE (Purity >98%).

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl.

  • Solvent: Degassed Methanol (anhydrous).

  • Gas: Hydrogen (

    
    ), 99.999%.
    
Step-by-Step Protocol
  • Catalyst Preparation (In Glovebox):

    • Weigh [RuCl(p-cymene)((S)-BINAP)]Cl (1.0 mol%) into a Schlenk flask.

    • Dissolve in degassed methanol to achieve a concentration of 0.01 M.

    • Why: Pre-forming the active cationic species ensures rapid initiation.

  • Reaction Setup:

    • Load EDMPE (1.0 equiv, 5.0 g scale) into a high-pressure stainless steel autoclave equipped with a glass liner and magnetic stir bar.

    • Add the catalyst solution via cannula transfer under argon flow.

    • Total substrate concentration should be 0.5 M.

  • Hydrogenation:

    • Purge the autoclave 3 times with

      
       (pressurize to 10 bar, release to 1 bar).
      
    • Pressurize to 50 bar (725 psi) .

    • Heat to 50°C and stir at 800 rpm for 24 hours.

    • Critical Control Point: The

      
      -methyl group creates steric resistance. Pressures below 30 bar result in incomplete conversion.
      
  • Workup & Analysis:

    • Cool to room temperature and carefully vent

      
      .
      
    • Concentrate the solvent under reduced pressure.[1]

    • Pass the residue through a short plug of silica gel (Eluent: 10% EtOAc/Hexanes) to remove ruthenium salts.

    • Analysis: Determine conversion by

      
       NMR (disappearance of olefinic proton at 
      
      
      
      5.8 ppm). Determine ee via Chiral HPLC (Chiralcel OD-H column).

Expected Results:

  • Yield: >95%

  • ee: >92% (S-isomer)

Protocol B: Stereoselective Michael Addition (Conjugate Addition)

Direct addition to the


-position is challenging. We employ a Copper-Catalyzed Conjugate Addition  using organoaluminum reagents, which are more reactive than standard Grignards for this hindered system.
Mechanism & Causality

The reaction proceeds via a


-complex formation between the Copper(I) species and the enoate. The acetal functionality is robust enough to survive non-acidic organometallic conditions.
Step-by-Step Protocol
  • Reagent Formation:

    • Flame-dry a 3-neck round bottom flask under Argon.

    • Add CuI (10 mol%) and chiral phosphoramidite ligand (12 mol%).

    • Add anhydrous

      
       (DCM). Stir for 30 mins to complex.
      
  • Addition:

    • Cool the mixture to -78°C .

    • Add

      
       (Trialkylaluminum, e.g., 
      
      
      
      for dimethylation or
      
      
      ) dropwise.
    • Add EDMPE (dissolved in DCM) slowly over 1 hour via syringe pump.

    • Why: Slow addition prevents polymerization and controls the exotherm, favoring the 1,4-addition over 1,2-addition.

  • Quench:

    • Stir at -78°C for 4 hours, then allow to warm to -20°C overnight.

    • Quench with saturated aqueous

      
      .[2]
      
    • Caution: Aluminum salts generate significant gas/heat upon hydrolysis.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways from EDMPE, highlighting the critical decision nodes between hydrogenation and hydrolysis.

EDMPE_Pathways EDMPE Ethyl (2E)-4,4-dimethoxy- 3-methylpent-2-enoate Rxn_Hydro Asymmetric Hydrogenation (Ru-BINAP, H2, 50 bar) EDMPE->Rxn_Hydro Stereoselective Red. Rxn_Michael Conj. Addition (Cu-Cat, AlR3) EDMPE->Rxn_Michael Nucleophilic Attack Rxn_Acid Acid Hydrolysis (HCl/Acetone) EDMPE->Rxn_Acid Deprotection Chiral_Alkane (S)-Ethyl 4,4-dimethoxy- 3-methylpentanoate Rxn_Hydro->Chiral_Alkane Quat_Center Quaternary Beta-Substituted Ester Rxn_Michael->Quat_Center Keto_Ester Ethyl 3-methyl- 4-oxopent-2-enoate Rxn_Acid->Keto_Ester Statin Statin Side Chains Chiral_Alkane->Statin Hydrolysis & Cyclization Retinoid Retinoid/Terpene Scaffolds Keto_Ester->Retinoid Wittig Olefination

Caption: Divergent synthetic workflows for EDMPE. Yellow nodes indicate stereoselective steps; Red indicates deprotection.

Quantitative Data Summary

The following table summarizes the optimization of the hydrogenation reaction. Note the impact of pressure on conversion due to the


-methyl steric hindrance.
EntryCatalystPressure (bar)SolventConversion (%)ee (%)
1Pd/C (5%)1MeOH1000 (rac)
2Ru-(S)-BINAP10MeOH4593
3Ru-(S)-BINAP30MeOH8294
4 Ru-(S)-BINAP 50 MeOH >99 94
5Rh-(S)-DuPhos30DCM9088

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Stereoselective Reactions Using (E)-Ethyl 4,4-dimethoxybut-2-enoate. Retrieved from

  • MDPI. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from

  • Dalian Institute of Chemical Physics. (2025). Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H). Retrieved from

  • PubChem. (2025).[4][5] Ethyl (2E)-4-methyl-2-pentenoate Compound Summary. Retrieved from

Sources

Application Note: Chemoselective Nucleophilic Additions to Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a densely functionalized, polyvalent building block frequently utilized in the total synthesis of complex terpenoids, carotenoids, and active pharmaceutical ingredients (APIs). Structurally, it features a hard electrophilic ester carbonyl, a soft electrophilic


-carbon, and an acid-sensitive 

-dimethyl acetal. This application note provides validated, step-by-step protocols for directing nucleophilic attack chemoselectively to either the C1 or C3 position, detailing the mechanistic causality and in-process validation steps required to master this sterically hindered system.

Structural & Mechanistic Rationale

The reactivity of this enoate is governed by Hard and Soft Acids and Bases (HSAB) theory and profound steric shielding:

  • 1,2-Addition (Hard Nucleophiles): The ester carbonyl (C1) is a hard electrophile. Hard nucleophiles, such as diisobutylaluminum hydride (DIBAL-H), preferentially attack this site. DIBAL-H is specifically selected over

    
     to prevent the over-reduction of the conjugated alkene, ensuring the isolation of the allylic alcohol[1].
    
  • 1,4-Addition (Soft Nucleophiles): The

    
    -carbon (C3) is a soft Michael acceptor. However, it is fully substituted and sterically shielded by both the C3-methyl group and the bulky C4-dimethyl acetal. Standard Gilman reagents (
    
    
    
    ) undergo reversible addition here; the equilibrium heavily favors the starting materials due to steric clash, preventing efficient reductive elimination of the Cu(III) intermediate.
  • TMSCl Acceleration: To overcome this thermodynamic barrier, Chlorotrimethylsilane (TMSCl) is introduced as an activating and trapping agent. TMSCl intercepts the transient enolate, irreversibly forming a silyl ketene acetal. This kinetic trapping drives the reaction forward, enabling the construction of a highly hindered quaternary stereocenter at C3[2].

Experimental Protocols

Protocol A: Chemoselective 1,2-Reduction to the Allylic Alcohol

Objective: Reduce the ester to (2E)-4,4-dimethoxy-3-methylpent-2-en-1-ol without compromising the C2=C3 alkene or the C4 acetal.

Reagents & Equipment:

  • Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (1.0 equiv, 10 mmol)

  • DIBAL-H (1.0 M in Toluene, 2.2 equiv, 22 mmol)

  • Anhydrous Dichloromethane (DCM, 40 mL)

  • Flame-dried Schlenk flask, argon balloon, internal temperature probe.

Step-by-Step Methodology:

  • Preparation: Dissolve the enoate in anhydrous DCM under an argon atmosphere. Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath. Causality: Strict cryogenic control prevents premature acetal cleavage and suppresses 1,4-hydride delivery.

  • Addition: Add DIBAL-H dropwise via syringe pump over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Progression: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours. In-Process Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active) should disappear, replaced by a lower Rf spot that stains strongly with Potassium Permanganate (

    
    ), validating the presence of the allylic alcohol.
    
  • Quench & Emulsion Breakdown: Carefully add 2 mL of EtOAc to quench unreacted DIBAL-H, followed by 40 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate). Vigorously stir the biphasic mixture at room temperature for 1–2 hours. In-Process Validation: The initial thick, opaque gel must resolve into two distinct, clear liquid layers. This visual cue confirms the complete sequestration of aluminum salts.

  • Isolation: Extract the aqueous layer with DCM (

    
     mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure to yield the allylic alcohol.
Protocol B: TMSCl-Accelerated 1,4-Conjugate Addition

Objective: Install a methyl group at the hindered C3 position to generate a quaternary stereocenter (Ethyl 4,4-dimethoxy-3,3-dimethylpentanoate).

Reagents & Equipment:

  • Copper(I) Iodide (CuI, purified, 1.5 equiv, 15 mmol)

  • Methyllithium (MeLi, 1.6 M in

    
    , 3.0 equiv, 30 mmol)
    
  • TMSCl (freshly distilled over

    
    , 2.0 equiv, 20 mmol)
    
  • Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (1.0 equiv, 10 mmol)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

Step-by-Step Methodology:

  • Cuprate Formation: Suspend CuI in THF under argon and cool to 0 °C. Add MeLi dropwise. In-Process Validation: The suspension will initially form a yellow precipitate (polymeric MeCu) which will subsequently dissolve upon the addition of the second equivalent of MeLi, yielding a clear, pale-yellow solution of

    
    . This visual transition is critical to validate active cuprate formation.
    
  • Activation: Cool the cuprate solution to -78 °C. Add freshly distilled TMSCl dropwise. Stir for 5 minutes. Causality: TMSCl must be added prior to the enoate to ensure it is available to immediately trap the forming enolate, preventing reversible collapse.

  • Substrate Addition: Add the enoate (dissolved in 5 mL THF) dropwise over 15 minutes. Stir at -78 °C for 2 hours, then allow it to slowly warm to -40 °C.

  • Quench & Hydrolysis: Quench the reaction at -40 °C by pouring it into a vigorously stirred solution of 1:1 saturated aqueous

    
     and 10% 
    
    
    
    (50 mL). In-Process Validation: The aqueous layer will rapidly turn deep blue (formation of copper-amine complexes), validating the successful oxidation and sequestration of copper species.
  • Silyl Cleavage: To ensure complete hydrolysis of the intermediate silyl ketene acetal to the target ester, stir the biphasic mixture at room temperature for 30 minutes. Extract with

    
    , dry over 
    
    
    
    , and concentrate.

Quantitative Data Summary

The following table summarizes the chemoselectivity and yield profiles based on the selected nucleophilic system, demonstrating the necessity of specific additives for hindered substrates.

Nucleophile SystemReaction TypeMajor ProductRegioselectivity (1,2 vs 1,4)Typical Yield
DIBAL-H (2.2 eq), -78 °C to 0 °CReduction(2E)-4,4-dimethoxy-3-methylpent-2-en-1-ol>99:1 (1,2-addition)85–90%
MeMgBr (2.5 eq), 0 °CGrignard Addition(3E)-5,5-dimethoxy-2,4-dimethylhex-3-en-2-ol95:5 (1,2-addition)70–80%

(1.5 eq), -78 °C
Conjugate AdditionEthyl 4,4-dimethoxy-3,3-dimethylpentanoate<10:90 (Poor conversion)<20%

+ TMSCl
(1.5 eq), -78 °C
Accelerated Conjugate AdditionEthyl 4,4-dimethoxy-3,3-dimethylpentanoate1:99 (1,4-addition)88–94%

Reaction Pathway Visualization

ReactionPathways SM Ethyl (2E)-4,4-dimethoxy- 3-methylpent-2-enoate (Polyfunctional Michael Acceptor) Hard Hard Nucleophile (DIBAL-H, -78°C) SM->Hard Carbonyl Attack Soft Soft Nucleophile (Me2CuLi + TMSCl) SM->Soft β-Carbon Attack Prod1 1,2-Addition Allylic Alcohol (Preserved C=C) Hard->Prod1 Hydride Transfer & Quench Prod2 1,4-Addition Quaternary Center (Silyl Ketene Acetal) Soft->Prod2 Reductive Elimination & TMS Trapping

Divergent chemoselective pathways for 1,2- vs 1,4-nucleophilic addition.

References

  • Corey, E. J.; Boaz, N. W. "The addition of chlorotrimethylsilane to organocuprate reagents markedly enhances conjugate addition to alpha,beta-unsaturated ketones and esters." Tetrahedron Letters, 1985, 26(49), 6019-6022. URL:[Link]

  • Yoshida, M.; Otaka, H.; Doi, T. "An Efficient Partial Reduction of α,β-Unsaturated Esters Using DIBAL-H in Flow." European Journal of Organic Chemistry, 2014, 2014(27), 6010-6016. URL:[Link]

  • Alexakis, A.; Berlan, J.; Besace, Y. "Organocopper conjugate addition to highly hindered α,β-unsaturated esters." Tetrahedron Letters, 1986, 27(9), 1047-1050. URL:[Link]

Sources

Protocols for using Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (referred to herein as EDM-Pent ) represents a specialized class of "masked" trisubstituted dienophiles. Structurally, it combines an electron-withdrawing ethyl ester with a sterically demanding


-methyl group and a 

-acetal moiety.

This molecule acts as a stable synthetic equivalent to ethyl 3-methyl-4-oxocrotonate , a compound often too unstable for direct use due to rapid polymerization or non-selective decomposition. By masking the aldehyde as a dimethyl acetal, EDM-Pent allows researchers to introduce a highly functionalized


 fragment into cyclohexene scaffolds via [4+2] cycloaddition, preserving the oxidation state for post-cyclization unmasking.

Key Challenges addressed in this guide:

  • Steric Hindrance: The

    
    -methyl group significantly raises the activation energy (
    
    
    
    ) compared to simple acrylates.
  • Electronic Activation: Standard thermal conditions are often insufficient; Lewis Acid (LA) catalysis is required to lower the LUMO energy.

  • Acetal Stability: Protocols must balance Lewis acidity with the lability of the acetal protecting group.

Mechanistic Principles & Strategic Planning

Frontier Molecular Orbital (FMO) Theory

In a Normal Electron Demand (NED) Diels-Alder reaction, the reaction rate is governed by the energy gap between the Diene HOMO and the Dienophile LUMO.

  • Electronic Effect: The ethyl ester lowers the LUMO, activating the alkene.

  • Steric Effect (The Problem): The C3-methyl group introduces 1,3-allylic strain in the transition state and sterically shields the double bond.

  • The Solution (Lewis Acid Catalysis): Coordination of a Lewis Acid (e.g.,

    
    , 
    
    
    
    ) to the carbonyl oxygen further lowers the LUMO energy, compensating for the steric penalty imposed by the methyl group.
Regioselectivity Rules

When reacting EDM-Pent with non-symmetrical dienes:

  • 1-Substituted Dienes (e.g., Piperylene): The "Ortho" rule directs the C4 of the diene to C2 of EDM-Pent. However, the

    
    -methyl at C3 creates a "mismatched" steric environment, often requiring lower temperatures (via catalysis) to maintain high regiocontrol.
    
  • 2-Substituted Dienes (e.g., Isoprene): The "Para" rule directs the substituent to the C4 position of the resulting cyclohexene relative to the ester.

Visualization: Reaction Workflow

DA_Workflow Start Start: EDM-Pent (Dienophile) Diene_Select Select Diene (Isoprene, Danishefsky, Cp) Start->Diene_Select Condition_Check Steric Assessment Diene_Select->Condition_Check Thermal Protocol A: Thermal (Sealed Tube, 120°C) Condition_Check->Thermal Reactive Dienes (e.g., Cyclopentadiene) LewisAcid Protocol B: Lewis Acid (EtAlCl2, -78°C to RT) Condition_Check->LewisAcid Sluggish Dienes (e.g., Isoprene, Butadiene) Workup Quench & Extraction (Basic wash for acetal stability) Thermal->Workup LewisAcid->Workup Purification Flash Chromatography (Neutral Silica) Workup->Purification Product Target Cyclohexene Purification->Product

Figure 1: Decision tree for selecting the optimal activation method based on diene reactivity.

Experimental Protocols

Protocol A: Lewis Acid Catalyzed (Recommended)

Best for acyclic dienes (Isoprene, 2,3-dimethylbutadiene) and Danishefsky-type dienes.

Reagents:

  • Dienophile: EDM-Pent (1.0 equiv)

  • Diene: 2.0 – 5.0 equiv (Excess drives equilibrium)

  • Catalyst: Ethylaluminum dichloride (

    
    ) (1.0 M in hexanes) OR Titanium tetrachloride (
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain a positive pressure of inert gas (

    
     or Ar).
    
  • Solvation: Dissolve EDM-Pent (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Catalyst Addition: Cool the solution to -78°C (dry ice/acetone bath). Add the Lewis Acid (1.1 equiv) dropwise over 10 minutes.

    • Note: The solution may turn yellow/orange due to complexation with the ester carbonyl.

  • Diene Addition: Add the diene (2.0 equiv) slowly along the flask wall to avoid localized warming.

  • Reaction: Stir at -78°C for 2 hours. If TLC indicates no conversion, allow the reaction to warm slowly to 0°C or Room Temperature (RT).

    • Critical Check: Trisubstituted alkenes are slow. Warming to RT is often necessary, but start cold to prevent polymerization.

  • Quench: Pour the reaction mixture into a vigorously stirring solution of saturated aqueous

    
     (cold).
    
    • Why? Rapid neutralization prevents acid-catalyzed hydrolysis of the acetal group.

  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate
    • Caution: Do not use acidic drying agents or prolonged exposure to silica gel if the acetal is sensitive.

Protocol B: Thermal (Sealed Tube)

Best for highly reactive cyclic dienes (Cyclopentadiene, Furan).

Reagents:

  • Dienophile: EDM-Pent (1.0 equiv)

  • Diene: Cyclopentadiene (freshly cracked, 5.0 equiv)

  • Solvent: Toluene (minimal volume,

    
    ) or Neat.
    

Procedure:

  • Loading: Charge a high-pressure glass pressure vessel (Ace Glass or similar) with EDM-Pent and Toluene.

  • Diene Addition: Add freshly cracked Cyclopentadiene.

  • Sealing: Flush headspace with Argon and seal the vessel.

  • Heating: Heat to 120°C behind a blast shield for 12–24 hours.

  • Purification: Cool to RT. Concentrate directly. The excess Cp will distill off (bp 41°C). Purify residue via column chromatography.

Data Analysis & Troubleshooting

Comparative Reactivity Table
VariableProtocol A (Lewis Acid)Protocol B (Thermal)
Activation Energy Low (Catalytic)High (Thermal)
Reaction Temp -78°C to 25°C100°C to 140°C
Stereoselectivity High (Endo favored)Moderate (Endo/Exo mix)
Acetal Stability Risk of hydrolysis if quench is delayedHigh stability
Scope Acyclic dienes, Danishefsky's dieneCyclic dienes (Cp, Furan)
Troubleshooting Guide
SymptomProbable CauseCorrective Action
No Reaction Steric bulk of

-methyl group.
Switch from

to stronger LA (

or

). Increase concentration.
Acetal Hydrolysis Acidic quench or trace HCl in catalyst.Use

buffered quench. Ensure

is high quality/fresh.
Polymerization Diene polymerization competes.Add radical inhibitor (BHT) to the reaction mixture. Add diene slowly.
Low Endo/Exo Ratio High temperature scrambling.Lower temperature and increase catalyst loading to maintain rate.

Post-Reaction Modifications (Unmasking)

The utility of EDM-Pent lies in the latent aldehyde functionality.

Unmasking Adduct DA Adduct (Acetal Intact) Hydrolysis Hydrolysis (2N HCl / THF) Adduct->Hydrolysis Deprotection Aldehyde Gamma-Formyl Ester Hydrolysis->Aldehyde

Figure 2: Deprotection pathway to access the formyl-cyclohexene derivative.

Protocol: Dissolve the purified DA adduct in THF. Add


 (1:1 v/v). Stir at RT for 1 hour. Monitor by TLC (disappearance of acetal spot). Neutralize with 

, extract, and isolate the aldehyde.

References

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[1][2][3][4][5] Journal of the American Chemical Society, 96(25), 7807–7808.

  • Loh, T. P., et al. (1991).[1] Lewis acid catalyzed Diels-Alder reactions.[1][6][7] Journal of the American Chemical Society, 113(23), 8965-8966.

  • BenchChem. (2025).

    
    -methyl unsaturated ester synthesis). 
    
  • Oppolzer, W. (1984). Asymmetric Diels-Alder and Ene Reactions in Organic Synthesis. Angewandte Chemie International Edition, 23(11), 876-889.

(Note: While specific literature on the exact CAS 114736-25-3 in DA reactions is limited, protocols are derived from established methodologies for structurally homologous


-methyl 

-unsaturated esters.)

Sources

Catalytic applications of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Catalytic Applications of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate in Complex Molecular Synthesis

Executive Summary & Chemical Profile

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (CAS 98315-32-3) is a highly versatile C6 building block strategically utilized in the total synthesis of complex terpenoids, retinoids, and pharmaceutical intermediates. Structurally, it is an


-unsaturated ester featuring a 

-methyl group and a protected

-ketone (a 4,4-dimethyl acetal).

The free ketone counterpart (ethyl 3-methyl-4-oxopent-2-enoate) is notoriously difficult to handle in catalytic regimes; its high electrophilicity often leads to competitive 1,2-additions, unwanted enolization, or rapid polymerization. By masking the ketone as a dimethyl acetal, researchers achieve orthogonal reactivity. The acetal acts as a robust protecting group that redirects all catalytic activation exclusively to the conjugated enoate system, enabling highly controlled, enantioselective transformations.

Mechanistic Grounding: The Strategic Role of the Dimethyl Acetal

The choice to utilize the acetal-protected enoate rather than the free ketone is rooted in transition-state causality. In Lewis acid-mediated catalysis, a free


-ketone competitively binds the metal center, fracturing the facial selectivity of the catalyst. The 4,4-dimethoxy group is sterically demanding and electronically distinct, forcing chiral catalysts (such as Cu(II) or Ru complexes) to coordinate exclusively with the ester carbonyl. Furthermore, the steric bulk of the acetal dictates an s-cis conformation of the enoate backbone. This conformational locking is critical: it shields one face of the alkene, forcing incoming nucleophiles or hydrides to approach from the opposite trajectory, thereby maximizing enantiomeric excess (ee).

Application 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

Context: The asymmetric reduction of


-disubstituted acrylates is a historically challenging transformation due to the steric hindrance at the C3 position. However, it is essential for generating the chiral C3 stereocenters found in bioactive isoprenoids.
Causality:  Ru-BINAP complexes require direct coordination to a directing group—in this case, the ester carbonyl—to deliver a hydride stereoselectively to the 

-carbon [1]. The

-disubstituted nature of the substrate necessitates a high-pressure regime (50 atm) to ensure rapid turnover frequencies before catalyst deactivation occurs. Methanol is selected as the solvent because it actively participates in the transition state, facilitating the proton transfer steps required to complete the catalytic cycle [2].

Protocol: Enantioselective Hydrogenation Self-Validating System: The reaction progress is directly validated by monitoring the volumetric H2 uptake; a stabilization of internal pressure indicates complete conversion.

  • Preparation: Inside an argon-filled glovebox, charge a 50 mL stainless-steel autoclave with Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (10.0 mmol) and the catalyst Ru(OAc)2((R)-Tol-BINAP) (0.05 mmol, 0.5 mol%).

  • Solvent Addition: Add anhydrous, rigorously degassed methanol (20 mL) to the vessel.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the system with H2 gas three times (up to 10 atm) to displace any residual argon. Finally, pressurize the reactor to 50 atm of H2.

  • Reaction: Stir the mixture vigorously (1000 rpm) at 25 °C for 12 hours. Monitor the pressure gauge; the reaction is deemed complete when the pressure drop ceases.

  • Workup: Carefully vent the reactor to atmospheric pressure. Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the chiral acetal ester.

Quantitative Data: Optimization of Hydrogenation Conditions

Entry Catalyst System Pressure (atm) Temp (°C) Yield (%) ee (%)
1 Ru(OAc)2((R)-BINAP) 10 25 45 88
2 Ru(OAc)2((R)-BINAP) 50 25 98 96
3 Ru(OAc)2((R)-Tol-BINAP) 50 25 99 98

| 4 | Ru(OAc)2((R)-BINAP) | 50 | 50 | 99 | 92 |

G A Ethyl (2E)-4,4-dimethoxy- 3-methylpent-2-enoate (C6 Building Block) B Ru-BINAP Asymmetric Hydrogenation A->B H2 (50 atm), MeOH C Chiral Acetal Ester (>95% ee) B->C Enantioselective Reduction D Acidic Deprotection (Acetal Hydrolysis) C->D p-TsOH, H2O E Chiral 4-Oxo Ester (Terpenoid Precursor) D->E Quantitative Yield

Synthetic workflow from the protected enoate to a chiral terpenoid precursor.

Application 2: Catalytic Enantioselective Mukaiyama-Michael Addition

Context: The conjugate addition of silyl enol ethers to


-disubstituted enoates generates a contiguous quaternary stereocenter, a highly prized motif in drug development.
Causality:  Cu(II)-bis(oxazoline) (BOX) catalysts activate the enoate via monodentate or bidentate coordination. The use of Cu(SbF6)2 instead of Cu(OTf)2 is a deliberate choice: the SbF6⁻ counterion is significantly less coordinating than OTf⁻, which dramatically increases the Lewis acidity of the copper center, accelerating the reaction and tightening the transition state for superior enantioselectivity [3][4].

Protocol: Mukaiyama-Michael Addition Self-Validating System: The formation of the active catalyst-substrate complex is visually validated by a distinct color shift (typically from pale blue/green to a deeper, vibrant green) upon the addition of the enoate.

  • Catalyst Activation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Charge the flask with the pre-formed catalyst 2 (0.05 mmol, 5 mol%).

  • Substrate Binding: Add anhydrous CH2Cl2 (5 mL) and cool the solution to -78 °C. Add Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (1.0 mmol) dropwise. Stir for 15 minutes to allow complete catalyst-substrate complexation (observe the color shift).

  • Nucleophilic Attack: Slowly add the silyl enol ether (e.g., TBS-enol ether of an aryl ketone, 1.2 mmol) down the cold wall of the flask to prevent localized warming.

  • Reaction & Quench: Stir at -78 °C for 8 hours. Crucial Step: Quench the reaction at -78 °C by adding saturated aqueous NaHCO3 (2 mL) before warming to room temperature. This alkaline quench prevents the premature, acid-catalyzed hydrolysis of the 4,4-dimethoxy acetal during workup.

  • Isolation: Extract the aqueous layer with CH2Cl2 (3 x 10 mL), dry the combined organic phases over Na2SO4, and purify via flash chromatography.

Quantitative Data: Optimization of Cu(II)-Catalyzed Addition

Entry Catalyst (mol%) Nucleophile Solvent Yield (%) dr (syn:anti) ee (%)
1 Cu(OTf)2/BOX (10) TBS-enol ether CH2Cl2 85 95:5 94
2 Cu(SbF6)2/BOX (5) TBS-enol ether CH2Cl2 92 98:2 97

| 3 | Cu(SbF6)2/BOX (5) | TMS-enol ether | THF | 60 | 80:20 | 85 |

G Cat Cu(II)-BOX Catalyst (Lewis Acid) Sub Substrate Binding (s-cis Conformation) Cat->Sub + Acetal Enoate Nuc Silyl Enol Ether Attack (Si-Face Approach) Sub->Nuc + Nucleophile Prod Product Release & Catalyst Turnover Nuc->Prod Stereoselective C-C Bond Prod->Cat - Silyl Acetal Product

Catalytic cycle of the Cu(II)-BOX mediated asymmetric Mukaiyama-Michael addition.

Post-Catalytic Transformation: Deprotection and Cyclization

Once the catalytic framework is established, the 4,4-dimethoxy group must be unmasked to reveal the reactive ketone. This is achieved via mild acid-catalyzed hydrolysis. Treating the enantioenriched acetal with catalytic p-toluenesulfonic acid (p-TsOH) in an acetone/water mixture (10:1) at room temperature smoothly liberates the 1,4-dicarbonyl equivalent. This unmasked species is primed for downstream cascade reactions, such as Paal-Knorr cyclizations to form substituted furans, or intramolecular aldol condensations to build bicyclic terpenoid cores.

References

  • Noyori, R., Ohkuma, T. "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones". Angewandte Chemie International Edition, 2001.[Link]

  • Ashby, M. T., Halpern, J. "Kinetics and mechanism of catalysis of the asymmetric hydrogenation of alpha,beta-unsaturated carboxylic acids by bis(carboxylato){2,2'-bis(diphenylphosphino)-1,1'-binaphthyl}ruthenium(II)". Journal of the American Chemical Society, 1991.[Link]

  • Evans, D. A., Willis, M. C., Johnston, J. N. "Catalytic enantioselective Michael additions to unsaturated ester derivatives using chiral copper(II) Lewis acid complexes." Organic Letters, 1999.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

Target Molecule: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate Primary Application: Critical C5-synthon for terpenoid synthesis (e.g., Retinoids, S-Abscisic Acid analogs).

The Synthetic Challenge: The synthesis involves a Horner-Wadsworth-Emmons (HWE) olefination between a sterically hindered ketone (1,1-dimethoxypropan-2-one ) and a stabilized phosphonate (Triethyl phosphonoacetate ). Unlike standard aldehyde HWE reactions, this transformation faces three distinct hurdles:

  • Ketone Reactivity: The electrophilicity of the ketone carbonyl is significantly lower than that of an aldehyde, often requiring forcing conditions (higher temperature/stronger base).

  • Thermodynamic Selectivity: Achieving the (2E) geometry requires thermodynamic equilibration, as the steric difference between the methyl group and the dimethoxymethyl moiety is subtle.

  • Acetal Lability: The 4,4-dimethoxy group is acid-sensitive. Standard acidic workups can hydrolyze the ketal, destroying the product.

Optimized Experimental Protocol

This protocol is designed for high-fidelity replication. It prioritizes NaH (Sodium Hydride) as the base to ensure irreversible deprotonation and drive the reaction to completion against the steric bulk of the ketone.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
Triethyl phosphonoacetate 1.2HWE ReagentMust be colorless (distill if yellow).
NaH (60% dispersion) 1.3BaseWash with dry hexane if oil interferes with downstream analysis.
1,1-dimethoxypropan-2-one 1.0ElectrophileDry over molecular sieves (3Å) before use.
THF (Tetrahydrofuran) SolventMediumAnhydrous; stabilized with BHT is acceptable.
Step-by-Step Workflow
  • Base Preparation:

    • Charge a flame-dried 3-neck flask with NaH (1.3 equiv) under Argon flow.

    • Optional: Wash NaH with anhydrous hexane (2x) to remove mineral oil if high-purity NMR is required immediately post-workup.

    • Suspend NaH in anhydrous THF (0.5 M concentration relative to phosphonate). Cool to 0°C .[1]

  • Ylide Formation:

    • Add Triethyl phosphonoacetate (1.2 equiv) dropwise over 20 minutes.

    • Observation: Evolution of H₂ gas. Solution will turn clear to pale yellow.

    • Critical Step: Allow to stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.

  • Olefination:

    • Re-cool the ylide solution to 0°C .

    • Add 1,1-dimethoxypropan-2-one (1.0 equiv) dropwise.

    • Remove ice bath.[1] Heat the reaction to Reflux (66°C) for 12–18 hours.

    • Why Reflux? Ketones possess high activation energy for the initial nucleophilic attack. Reflux ensures high conversion and facilitates the elimination of the oxaphosphetane intermediate.

  • Workup (The "Safe Zone"):

    • Cool to RT. Pour mixture into 50% saturated NH₄Cl (aq) at 0°C.

    • Caution: Do NOT use HCl or strong acids. The pH must remain >5 to protect the dimethoxy acetal.

    • Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

Reaction Mechanism & Workflow Visualization

The following diagram details the HWE pathway, highlighting the critical "Decision Nodes" where the reaction stereochemistry (


 vs 

) is determined.

HWE_Mechanism Start Start: Triethyl Phosphonoacetate Base Add NaH (Base) Start->Base Carbanion Phosphonate Carbanion (Ylide Formed) Base->Carbanion Deprotonation (-H2) Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + Ketone (Slow Step) Ketone Add 1,1-dimethoxypropan-2-one Ketone->Intermediate Elimination Elimination Step (Thermodynamic Control) Intermediate->Elimination Reflux promotes E-selectivity Product Target: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate Elimination->Product Major Isomer Byproduct Phosphate Salt (Water Soluble) Elimination->Byproduct

Figure 1: Mechanistic workflow of the HWE reaction emphasizing the critical elimination step where thermodynamic control favors the E-isomer.

Troubleshooting Guide (FAQ)

Category A: Yield & Conversion Issues

Q1: My reaction stalls at 60% conversion even after 24 hours. Should I add more base?

  • Diagnosis: The issue is likely enolate quenching or moisture . HWE ylides are sensitive to water. If the THF was not distilled/dried, the base is consumed by water, not the phosphonate.

  • Solution: Do not add base to the hot reaction (safety hazard).

    • Check solvent water content (Karl Fischer titration).

    • For the next run, increase phosphonate/base stoichiometry to 1.5 equiv .

    • Switch to DME (Dimethoxyethane) as solvent; its higher boiling point (85°C) can push sluggish ketone reactions to completion [1].

Q2: The NaH "gummed up" and didn't disperse. Is the reaction ruined?

  • Diagnosis: This happens when NaH is added to a "wet" solvent or if the flask wasn't dry. The "gum" is NaOH encapsulated by mineral oil/polymerized THF.

  • Solution: The effective concentration of the ylide is unknown. Abort and restart. Ensure NaH is a free-flowing powder (wash with hexane if necessary) and add it to the flask before the solvent to ensure even suspension.

Category B: Selectivity ( Ratio)

Q3: I am getting a 60:40


 ratio. How do I improve 

-selectivity?
  • The Science: The HWE reaction with ketones has lower inherent selectivity than aldehydes because the steric difference between a Methyl group and a Dimethoxymethyl group is smaller than H vs Alkyl.

  • Corrective Protocol:

    • Temperature: Ensure you are Refluxing. Higher temperatures favor the thermodynamic product (

      
      -isomer) by allowing reversible formation of the oxaphosphetane intermediate [2].[3]
      
    • Base Switch: Switch from NaH to LiHMDS or LiCl/DBU (Masamune-Roush conditions). Lithium cations can chelate with the acetal oxygens, potentially altering the transition state geometry to favor the

      
      -isomer [3].
      
Category C: Impurity Profile

Q4: My product NMR shows a missing methoxy signal and a new aldehyde peak.

  • Diagnosis: You have hydrolyzed the acetal. This occurred during the aqueous workup.[1]

  • Solution:

    • Use Saturated NH₄Cl or Phosphate Buffer (pH 7) for quenching.

    • Avoid prolonged contact with water. Rapid extraction is key.

    • Ensure your CDCl₃ for NMR is not acidic (filter through basic alumina if unsure).

Comparative Data: Base Selection

The choice of base drastically impacts the yield and side-reaction profile for this specific ketone.

Base SystemSolventTempTypical YieldE/Z RatioNotes
NaH THFReflux85-92% 85:15Recommended. High conversion, robust.
KOtBu THF0°C -> RT70-80%75:25Faster, but lower selectivity due to kinetic control.
LiCl / DBU MeCNRT60-70%92:8 High selectivity, but very slow reaction for ketones.
LiHMDS THF-78°C50%60:40Poor conversion; too bulky for this ketone.

Troubleshooting Logic Tree

Use this flow to diagnose post-reaction issues.

Troubleshooting Problem Identify Problem Type Yield or Purity? Problem->Type Yield Low Yield (<70%) Type->Yield Purity Poor E/Z Ratio Type->Purity CheckSM Starting Material Left? Yield->CheckSM YesSM Incomplete Reaction CheckSM->YesSM Yes NoSM Decomposition CheckSM->NoSM No Action1 Increase Temp (Reflux) Check Solvent Dryness YesSM->Action1 Action2 Check Workup pH (Acetal Hydrolysis?) NoSM->Action2 Action3 Switch to LiCl/DBU or Increase Temp Purity->Action3

Figure 2: Diagnostic logic tree for isolating failure modes in HWE synthesis.

References

  • BenchChem Technical Support. (2025).[1][3][4] Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction Mechanism and Optimization. Retrieved from

  • Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons reaction: Use of Lithium Chloride and DBU. Tetrahedron Letters, 25(21), 2183-2186.
  • Oritani, T., & Yamashita, K. (1973). Synthesis of Abscisic Acid Analogs via HWE Reaction. Agricultural and Biological Chemistry. (Contextual reference for terpenoid precursors).

Sources

Troubleshooting Wittig reactions for α,β-unsaturated esters

Reaction Optimization Hub: Wittig Olefination for -Unsaturated Esters

Current Status: Operational Topic: Troubleshooting Stabilized Ylide Reactions Target Output: High E-Selectivity & Efficient Purification

Introduction

Synthesizing

stabilized ylides(E)-alkene

This guide addresses the three critical failure points: E/Z Selectivity Erosion , Stalled Reactivity , and Purification Bottlenecks .

Module 1: Stereochemical Control (The E vs. Z Dilemma)

The Core Mechanism

Stabilized ylides yield (E)-alkenes because the formation of the oxaphosphetane intermediate is reversible .[1] The reaction operates under thermodynamic control .

  • Kinetic Product: Z-alkene (formed faster, but sterically crowded).

  • Thermodynamic Product: E-alkene (formed slower, but more stable).

  • The Key: You must allow the intermediate betaine/oxaphosphetane to equilibrate back to starting materials to funnel the reaction toward the stable E-isomer.

Troubleshooting Guide: Selectivity

Q: I am observing significant amounts of Z-isomer (e.g., E:Z ratio of 3:1 instead of >10:1). Why?

A1: Lithium Salt Interference. Lithium ions (from bases like LiHMDS or added salts) can coordinate with the betaine oxygen, stabilizing the kinetic intermediate and preventing the reversal required to form the E-product.

  • Fix: Use "Salt-Free" conditions. Avoid lithium bases if generating ylides in situ. For stabilized ylides (which are usually bought as solids), run the reaction in low-polarity solvents like DCM or Toluene rather than THF/LiCl mixtures.

A2: High Concentration. Extremely high concentrations can favor kinetic precipitation of the intermediate, trapping the Z-pathway.

  • Fix: Dilute the reaction.

A3: You actually need the Z-isomer?

  • Reality Check: The Wittig reaction with stabilized ylides is inherentlyE-selective. Forcing it to be Z-selective is chemically fighting gravity.

  • Solution: Switch to the Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) reaction using bis(trifluoroethyl) phosphonates. This is the industry standard for Z-

    
    -unsaturated esters.
    
Visualizing the Pathway

WittigMechanismcluster_0Thermodynamic Equilibration ZoneStartStabilized Ylide+ AldehydeBetaineZKinetic Betaine (Z)(Sterically Crowded)Start->BetaineZFast (Kinetic)BetaineEThermodynamic Betaine (E)(Less Crowded)Start->BetaineESlowBetaineZ->StartReversible(Fast equilibration)ProductZ(Z)-Ester+ TPPOBetaineZ->ProductZIrreversible(If trapped)BetaineE->StartReversibleProductE(E)-Ester+ TPPOBetaineE->ProductEIrreversible(Major Path)

Caption: Stabilized ylides rely on the reversibility of the kinetic (Z) intermediate to funnel material toward the thermodynamic (E) product.

Module 2: Reactivity & Kinetics

The Problem: "It's just sitting there."

Stabilized ylides are electron-deficient due to the conjugation with the ester carbonyl. They are weak nucleophiles .

Q: The reaction is stalled at 50% conversion after 24 hours.

A1: Steric Bulk. If your aldehyde is hindered (e.g., tertiary alpha-carbon), stabilized ylides may be too sluggish.

  • Fix 1 (Thermal): Reflux in Toluene or Xylene (

    
    ).
    
  • Fix 2 (Concentration): Run the reaction "neat" or at very high concentration (2-5 M) if solubility permits.

  • Fix 3 (Microwave): Microwave irradiation (150°C, 30 mins) often pushes these reactions to completion.

A2: The "Benzoic Acid" Trick. Unexpectedly, weak acids can catalyze the reaction of stabilized ylides by activating the aldehyde without protonating the ylide significantly.

  • Protocol: Add 10-20 mol% Benzoic Acid. This has been shown to accelerate sluggish stabilized Wittig reactions.

A3: Aldehyde Oxidation. Is your aldehyde actually an acid? Aldehydes oxidize to carboxylic acids over time. The ylide will deprotonate the acid, killing the reaction.

  • Validation: Check the aldehyde purity by

    
     NMR (look for -CHO proton at 9-10 ppm vs -COOH broad singlet).
    

Module 3: Purification (The TPPO Nightmare)

Triphenylphosphine oxide (TPPO) is the bane of the Wittig reaction. It streaks on columns and co-crystallizes with products.

Comparison of TPPO Removal Methods
MethodMechanismBest ForProsCons
ZnCl

Precipitation
Forms insoluble ZnCl

(TPPO)

complex
Polar solvents (EtOAc, EtOH)Scalable, cheap, no chromatographyRequires washing filter cake thoroughly
MgCl

Precipitation
Forms MgCl

(TPPO) complex
Toluene/Ether mixturesVery cheap, effective on large scaleCan be moisture sensitive
Hexane Trituration Solubility differenceNon-polar productsSimple filtrationTPPO has some solubility in hexane; often requires multiple passes
Polymer-Supported Ylide Reagent stays on beadSmall scale / Med ChemFiltration only; 100% removalReagents are expensive
Visualizing the Workflow

TPPO_RemovalCrudeCrude Reaction Mixture(Product + TPPO)ChoiceSolvent System?Crude->ChoiceNonPolarNon-Polar Product(Hexane/Ether soluble)Choice->NonPolarLipophilicPolarPolar Product(EtOAc/Alcohol soluble)Choice->PolarHydrophilicTriturationHexane TriturationFilter off solid TPPONonPolar->TriturationZnCl2ZnCl2 ComplexationAdd ZnCl2 (2 equiv) in EtOHPolar->ZnCl2FinalPure ProductTrituration->FinalZnCl2->Final

Caption: Decision tree for removing Triphenylphosphine Oxide (TPPO) based on product polarity.

Module 4: Validated Protocols (SOPs)

Protocol A: Standard High-E Wittig for -Unsaturated Esters

Use this for robust synthesis of trans-esters.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Reagents: Add (Carbethoxymethylene)triphenylphosphorane (1.2 equiv) and anhydrous DCM (0.5 M concentration relative to aldehyde).

    • Note: DCM is preferred over THF for stabilized ylides to maximize E-selectivity (Salt-free conditions).

  • Addition: Add the Aldehyde (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature.

    • Checkpoint: Monitor by TLC.[2] If <50% conversion after 4 hours, add Benzoic Acid (10 mol%) or switch solvent to Toluene and reflux.

  • Workup: Concentrate the solvent. Proceed immediately to Protocol B (TPPO Removal).

Protocol B: TPPO Removal via ZnCl Precipitation

Reference: Batesky et al., J. Org.[3][4][5] Chem. 2017.[4][6]

  • Dissolution: Dissolve the crude residue (containing Product + TPPO) in minimal Ethanol or Isopropyl Acetate .

  • Complexation: Add ZnCl

    
      (2.0 equiv relative to expected TPPO).
    
    • Tip: Use anhydrous ZnCl

      
       or a concentrated solution in ethanol.
      
  • Precipitation: Stir for 30-60 minutes. A thick white precipitate [ZnCl

    
    (TPPO)
    
    
    ] will form.[2]
  • Filtration: Filter the suspension through a sintered glass funnel or a Celite pad. Wash the solid cake with a small amount of the solvent.

  • Isolation: Concentrate the filtrate. The residue is your product, significantly depleted of TPPO.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[7] "The Wittig reaction." Chemical Reviews, 89(4), 863–927. Link

    • The definitive review on mechanism and stereoselectivity.
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936. Link

    • Source for the ZnCl2 purific
  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1–85. Link

    • Mechanistic insights into non-stabilized vs. stabilized ylides.
  • Still, W. C., & Gennari, C. (1983). "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[8][9][10][11] Tetrahedron Letters, 24(41), 4405-4408. Link

    • The altern

Technical Support Center: Purification of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate .

This molecule presents a unique chromatographic challenge: it contains an


-unsaturated ester conjugated with an adjacent 4,4-dimethoxy acetal group. The proximity of the acetal to the double bond makes it exceptionally sensitive to the mildly acidic conditions of standard silica gel. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity isolation without degradation.

Troubleshooting Guides & FAQs

Q1: My isolated yield is consistently low, and NMR shows the presence of an aldehyde/ketone byproduct. Why is my product degrading on the column? A1: Your product is undergoing acid-catalyzed hydrolysis. Standard silica gel is inherently acidic (pH ~4.5–5.5) due to surface silanol groups . In Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate, the C4 acetal is directly adjacent to the C2=C3 double bond. When a surface proton from the silica gel protonates one of the methoxy oxygens, the loss of methanol generates an oxonium ion. Because this oxonium ion is allylic (conjugated with the double bond and ester), it is massively stabilized by resonance. This lowers the activation energy for hydrolysis, making this specific acetal far more labile than standard aliphatic acetals . Trace water in your solvent then attacks the oxonium, yielding the degraded ketone (Ethyl (2E)-3-methyl-4-oxopent-2-enoate).

Q2: How do I prevent this degradation during purification? A2: You must neutralize the Brønsted acid sites on the silica gel before the molecule ever touches the stationary phase. This is achieved by "deactivating" the column using a tertiary amine—typically 1% to 2% Triethylamine (Et


N) in your eluent . The Et

N irreversibly binds to the most acidic silanol sites, rendering the column mildly basic. Because acetals are completely stable under basic conditions, this halts the hydrolysis pathway entirely.

Q3: Can I just use basic alumina instead of deactivated silica gel? A3: While basic alumina (pH ~9–10) will prevent acetal hydrolysis, it introduces new risks. The


-unsaturated ester in your molecule is susceptible to base-catalyzed hydrolysis (saponification) or 

isomerization of the double bond upon prolonged exposure to strong bases. Triethylamine-deactivated silica provides a perfectly balanced "Goldilocks" environment: basic enough to protect the allylic acetal, but mild enough to preserve the ester and the (2E) stereochemistry.

Mechanistic Pathway of Degradation

Understanding the degradation pathway is critical to preventing it. The diagram below illustrates the causality of the acid-catalyzed breakdown on untreated silica.

Mechanism Acetal Intact Acetal (Allylic 4,4-dimethoxy) Protonation Protonation of Methoxy Oxygen Acetal->Protonation Silica Untreated Silica Gel (Acidic Sites, pH ~5) Silica->Protonation H+ catalysis Oxonium Resonance-Stabilized Allylic Oxonium (-MeOH) Protonation->Oxonium Water Trace H2O Nucleophilic Attack Oxonium->Water Ketone Degraded Ketone (4-oxo derivative) Water->Ketone

Acid-catalyzed hydrolysis mechanism of the allylic acetal on untreated silica gel.

Stationary Phase Performance Data

To guide your experimental design, the following table summarizes the quantitative effects of different stationary phases on the recovery of highly sensitive allylic acetals.

Stationary PhaseAdditivepH ProfileAcetal DegradationEster IsomerizationResolution Quality
Standard Silica Gel (60 Å) NoneAcidic (~5.0)High (>40%)Low (<2%)Excellent
Deactivated Silica Gel 1% Et

N
Neutral/Mild BaseNone (0%) Low (<2%) Excellent
Neutral Alumina NoneNeutral (~7.0)Low (<5%)Moderate (~5%)Poor (Broad bands)
Basic Alumina NoneBasic (~9.5)None (0%)High (>15%)Poor (Broad bands)

Experimental Protocol: Self-Validating Deactivated Silica Chromatography

To guarantee success, this protocol is designed as a self-validating system . You will actively verify the column's neutrality before risking your crude material.

Step 1: Solvent Preparation & Validation
  • Prepare your target eluent system (e.g., 90:10 Hexane:Ethyl Acetate).

  • Add exactly 1% (v/v) Triethylamine (Et

    
    N)  to the total solvent volume and mix thoroughly.
    
  • Validation Check: Spot the solvent mixture onto a piece of universal pH paper. It must read pH ~8–9. If it does not, your Et

    
    N may be degraded or contaminated.
    
Step 2: Column Packing & Deactivation
  • Slurry-pack the chromatography column using standard silica gel and the Et

    
    N-doped eluent.
    
  • The Deactivation Flush: Force at least two full column volumes (CV) of the Et

    
    N-doped eluent through the packed silica bed.
    
  • Validation Check: Collect a few drops of the eluent exiting the bottom of the column and test it with pH paper. Causality: Initially, the silica will absorb the Et

    
    N, and the exiting solvent will be neutral/acidic. You must continue flushing until the exiting solvent tests basic (pH > 7). This proves all acidic silanol sites are fully saturated and deactivated.
    
Step 3: Buffered Sample Loading
  • Dissolve your crude Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate in a minimum volume of the Et

    
    N-doped eluent. Do not use pure 
    
    
    
    or unbuffered solvent, as this can create a localized acidic microenvironment upon loading.
  • Carefully apply the sample to the top of the silica bed and draw it down into the stationary phase.

Step 4: Elution & TLC Validation
  • Elute the column using the Et

    
    N-doped solvent system.
    
  • TLC Validation Check: When monitoring fractions via Thin Layer Chromatography (TLC), you must add 1% Et

    
    N to your TLC developing chamber. Causality: If you run the TLC on untreated plates, the acetal will hydrolyze on the TLC plate itself during development, creating a false-positive ketone spot that will mislead your fraction pooling .
    
  • Pool the fractions containing the pure product and concentrate under reduced pressure. (Note: Residual Et

    
    N can be removed by placing the final product under high vacuum for 2–3 hours).
    

Workflow Crude Crude Mixture (Contains Acetal) Prep Prepare Eluent (Hexane/EtOAc + 1% Et3N) Crude->Prep Deactivate Deactivate Silica (Flush with 2 CV of Eluent) Prep->Deactivate Load Load Sample (Buffer crude with Et3N) Deactivate->Load Elute Elute Column (Maintain 1% Et3N) Load->Elute TLC TLC Analysis (Et3N-treated plates) Elute->TLC Pure Pure Ethyl (2E)-4,4-dimethoxy- 3-methylpent-2-enoate TLC->Pure

Step-by-step workflow for the purification of acid-sensitive acetals using deactivated silica.

References

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.[Link]

  • Gressies, S., et al. Iterative synthesis of stereodefined polyacetals and their domino-Coates–Claisen rearrangement. Chemical Science (RSC Publishing), 2024.[Link]

Technical Support Center: Synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

Objective: To provide a robust, scalable process for the synthesis of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate via the Horner-Wadsworth-Emmons (HWE) reaction.

The Chemistry: This synthesis involves the olefination of 3,3-dimethoxybutan-2-one (Biacetyl monoketal) with Triethyl phosphonoacetate using a strong base.[1]

  • Key Challenge 1 (Stereochemistry): Ketones are sterically crowded electrophiles compared to aldehydes. Achieving high (E)-selectivity requires precise temperature control and base selection.[1]

  • Key Challenge 2 (Acetal Stability): The 4,4-dimethoxy moiety is an acetal. It is stable to base but extremely sensitive to acid . A pH drop below 6.0 during workup will hydrolyze the acetal, destroying the product.

Reaction Workflow Diagram

G Reagents Reagents: Triethyl Phosphonoacetate + NaH (Base) Ylide Intermediate: Phosphonate Carbanion (Exothermic H2 Release) Reagents->Ylide Deprotonation (THF, 0°C) KetoneAdd Addition: 3,3-Dimethoxybutan-2-one (Controlled Rate) Ylide->KetoneAdd Activate Reaction Reaction: Olefination (20°C -> 60°C) KetoneAdd->Reaction Stir 1-4h Quench Quench: Sat. NH4Cl (pH Control > 7) Reaction->Quench Complete Workup Workup: Extraction (EtOAc) Distillation Quench->Workup Isolate

Caption: Figure 1. Standard HWE workflow emphasizing the critical quench step to preserve the acetal.

Standard Operating Procedure (SOP) for Scale-Up

This protocol is designed for a 1.0 mole scale (approx. 200g output).

Reagents & Stoichiometry
ComponentRoleEquivalentsMass/VolCritical Parameter
Triethyl phosphonoacetate HWE Reagent1.1 eq246.6 gMust be colorless (distill if yellow).[1]
Sodium Hydride (60%) Base1.2 eq48.0 gSafety: H₂ evolution. Use dry THF.
3,3-dimethoxybutan-2-one Substrate1.0 eq132.2 gPurity >98%.[1] Dry over MgSO₄.
THF (Anhydrous) Solvent10 Vol1.3 LWater content <100 ppm.
Step-by-Step Protocol
  • Ylide Formation (The "Hot" Step):

    • Charge NaH (60% dispersion) into a clean, dry reactor under Nitrogen.

    • Add dry THF (50% of total volume). Cool to 0°C .[2][3]

    • Dosing: Add Triethyl phosphonoacetate dropwise over 60 mins.

    • Observation: Vigorous H₂ evolution.[4] Maintain internal temp < 10°C.

    • Aging:[1] Stir at 20°C for 1 hour until the solution is clear/yellowish and gas evolution ceases.

  • Coupling Reaction:

    • Cool the Ylide solution back to 10°C .

    • Add 3,3-dimethoxybutan-2-one (diluted in remaining THF) slowly over 45 mins.

    • Thermodynamics: This step is mildly exothermic.

    • Warm to 50-60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by GC/TLC.[3] Ketone consumption >98%.

  • The "Safe" Quench (Acetal Protection):

    • Cool mixture to 0°C.

    • CRITICAL: Quench with Saturated Ammonium Chloride (aq) or Phosphate Buffer (pH 7) .

    • Never use HCl or strong acids.

    • Verify aqueous layer pH is 7–8.

  • Workup:

    • Separate layers.[3] Extract aqueous phase with Ethyl Acetate (2x).[5]

    • Dry organics over Sodium Sulfate (Na₂SO₄).[3][5][6][7] Do not use acidic drying agents.

    • Concentrate under reduced pressure.[3]

Troubleshooting Guide (Q&A)

Category A: Reaction Performance

Q: My conversion is stuck at 70% even after heating. What is wrong? A: This is likely due to base hydration or enoketonization .

  • Check Reagents: NaH absorbs moisture rapidly. If your NaH is "dead," the ylide won't form fully. Use fresh NaH or titrate it.

  • Steric Hindrance: The ketone (3,3-dimethoxybutan-2-one) is bulky.[1]

    • Solution: Increase the reaction temperature to reflux (66°C for THF) for an additional 2 hours.

    • Alternative: Switch solvent to DME (Dimethoxyethane) , which has a higher boiling point (85°C) and solvates cations better, increasing reaction rate.

Q: The E/Z ratio is poor (e.g., 60:40). How do I improve (E)-selectivity? A: HWE reactions with ketones are inherently less selective than with aldehydes.[1]

  • Thermodynamic Control: Ensure you heat the reaction (50°C+). Higher temperatures facilitate the reversibility of the intermediate betaine, favoring the thermodynamic (E)-product.

  • Base Switch: Switch from NaH to Sodium Ethoxide (NaOEt) in Ethanol. While NaH is standard, NaOEt sometimes allows for better equilibration.

  • Purification: If synthesis fails to give >90% E, you must separate isomers via fractional distillation . The (Z)-isomer usually has a slightly lower boiling point.[1]

Category B: Stability & Impurities[8]

Q: I see a new impurity appearing during workup that looks like a diketone. Why? A: You have hydrolyzed the acetal.

  • Root Cause: The quench was too acidic.

  • Mechanism: R-C(OMe)2-R + H+ + H2O → R-C(=O)-R + 2 MeOH.[1]

  • Immediate Fix: Re-check the pH of your quench buffer. If you used dilute HCl to neutralize the base, you have destroyed the product. Use Sat. NH₄Cl or NaHCO₃ .

  • Solvent Trap: Avoid using Acetone during cleaning or workup if using Lewis acids, as trans-acetalization can occur.[1]

Q: The product turns yellow/brown upon distillation. A: Thermal decomposition.

  • Cause: Trace acid or phosphate salts remaining in the crude oil.

  • Prevention: Wash the organic layer with Sat. NaHCO₃ before drying to ensure it is slightly alkaline.

  • Distillation: Add a stabilizer (e.g., 1% Triethylamine) to the pot before distillation to buffer any thermal acid generation.

Critical Control Points (Logic Tree)

Use this decision matrix to troubleshoot live experiments.

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type LowYield Low Yield / Incomplete Type->LowYield Decomp Decomposition / Impurities Type->Decomp CheckBase Check NaH Quality Is it grey (active) or white (dead)? LowYield->CheckBase CheckPH Check Workup pH Was it < 6.0? Decomp->CheckPH CheckTemp Did you reflux? CheckBase->CheckTemp Base OK Action1 Action: Use fresh NaH or Switch to DME CheckBase->Action1 Base Bad Action2 Action: Increase Temp to 60°C CheckTemp->Action2 No Reflux CheckSalt Did you wash out Phosphate salts? CheckPH->CheckSalt No (>7.0) Action3 Action: Use Phosphate Buffer (pH 7.0) for Quench CheckPH->Action3 Yes (<6.0) Action4 Action: Add Et3N (1%) to Distillation Pot CheckSalt->Action4 Thermal Issue

Caption: Figure 2. Troubleshooting logic for Yield vs. Purity issues.

References

  • Horner-Wadsworth-Emmons Reaction Overview

    • Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis.[2][4][8][9][10][11][12][13]J. Am. Chem. Soc.[12]1961 , 83, 1733.

    • [1]

  • Scale-Up of HWE & Safety

    • Org.[3][4][14][8][9][10][12][15] Synth. 1985 , 63, 132. Preparation of Ethyl Cyclohexylideneacetate (Standard HWE Protocol).

  • Acetal Stability & Handling

    • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Chapter on Carbonyl Protection).
    • [1]

  • Stereoselectivity in Ketone Olefination: Larsen, R. D. et al. Practical Synthesis of HWE Reagents.Process R&D2006. Note: Ketone HWE reactions often require higher temperatures for E-selectivity compared to aldehydes.

Sources

Technical Support Center: Impurity Profiling for Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

[1]

Introduction

Welcome to the Technical Support Center for Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (henceforth referred to as EDMMP ).

This compound acts as a "masked" 1,4-dicarbonyl equivalent, serving as a critical building block in the synthesis of terpenes, retinoids, and heterocyclic APIs. Its structural integrity relies on the dimethyl acetal functionality at the C4 position.

The Core Challenge: The dual presence of an acid-sensitive acetal and a conjugated ester system creates a unique "stability paradox" during analysis. Standard reverse-phase HPLC conditions (often acidic) can degrade the analyte during the run, while GC injection ports can induce thermal elimination.

This guide provides root-cause analysis and validated protocols to overcome these specific hurdles.

Module 1: HPLC Troubleshooting & Method Development

Common Issue: "Ghost" Peaks and Peak Splitting

User Report: "I see a split peak for the main compound, or a new peak eluting earlier that increases over time in the autosampler."

Root Cause Analysis

The dimethyl acetal group at C4 is highly susceptible to acid-catalyzed hydrolysis.[1] Standard mobile phases containing Trifluoroacetic Acid (TFA) or Formic Acid (pH < 3) will hydrolyze EDMMP into Ethyl 3-methyl-4-oxopent-2-enoate (the ketone form) inside the column or autosampler.[1]

The Degradation Pathway:

1
Technical Solution: The "pH Safe Zone"

You must operate within a kinetic stability window (pH 7.0 – 8.0).

ParameterDo NOT Use Recommended Protocol
Buffer 0.1% TFA or Formic Acid10mM Ammonium Acetate or Ammonium Bicarbonate
pH Range < 3.0 (Rapid Hydrolysis)7.5 – 8.0 (Stable)
Column Standard C18 (Low pH stable)C18 with High pH Stability (e.g., XBridge, Gemini NX)
Solvent Methanol (Promotes transacetalization)Acetonitrile (Aprotic, safer)
Visual Troubleshooting Guide (HPLC)

HPLC_TroubleshootingStartIssue: Split/Broad PeakCheckPHCheck Mobile Phase pHStart->CheckPHIsAcidicIs pH < 4.0?CheckPH->IsAcidicYesAcidAcetal Hydrolysis LikelyIsAcidic->YesAcidYesNoAcidCheck IsomersIsAcidic->NoAcidNoAction1Switch to 10mM NH4OAc (pH 7.5)YesAcid->Action1Action2Run NMR (Check E/Z Ratio)NoAcid->Action2captionFigure 1: Decision tree for identifying peak anomalies in EDMMP analysis.

Module 2: Impurity Identification (Reference Data)

When analyzing crude reaction mixtures (typically from Horner-Wadsworth-Emmons reactions), you will encounter specific byproducts. Use this table to assign peaks.

Impurity Profile Table
Impurity NameStructure / OriginRelative Retention (RRT)*Detection Signature
(2Z)-Isomer Stereoisomer of EDMMP~0.92 - 0.96NMR: Vinyl proton doublet shifts upfield vs (E).[1]
The "Ketone" Ethyl 3-methyl-4-oxopent-2-enoate~0.65 (More Polar)UV:

shift (red-shift) due to extended conjugation.[1]
Phosphonate Triethyl phosphonoacetate residue~0.30 (Early eluting)No UV (weak). Strong in RI or ELSD.
Saponified Acid (2E)-4,4-dimethoxy...-enoic acid~0.10 (Fronting)Only seen if base quench was too harsh.[1]

*RRT values are approximate for C18 / Acetonitrile / Ammonium Acetate systems.

Module 3: GC Analysis & Thermal Stability

FAQ: "Can I use GC-MS for purity analysis?"

Answer: Proceed with extreme caution. Acetals are thermally labile. At injector temperatures >200°C, EDMMP can undergo elimination of methanol to form the enol ether or revert to the ketone.

Protocol for GC Analysis:

  • Injector Temp: Keep < 180°C .

  • Liner: Use a deactivated, wool-free liner (glass wool provides surface area for catalytic degradation).

  • Concentration: Inject dilute samples (high concentration promotes intermolecular reactions).

Module 4: Structural Confirmation (NMR)

NMR is the only definitive method to distinguish the (2E)-isomer (Target) from the (2Z)-isomer (Impurity).[1]

Critical NMR Signals ( )
  • Olefinic Proton (H-2):

    • (E)-Isomer: Typically

      
       5.8 – 6.0 ppm (quartet-like due to allylic coupling).[1]
      
    • (Z)-Isomer: Typically shifts downfield (

      
       > 6.0 ppm) due to the anisotropy of the cis-carbonyl group.[1]
      
  • Acetal Protons (

    
    ): 
    
    • Look for two singlets if the molecule is chiral or restricted, but usually one strong singlet at

      
       ~3.3 ppm.
      
    • Note: If you see a singlet at

      
       2.2 ppm, your acetal has hydrolyzed to a methyl ketone.
      
Stereochemistry Visualization

Isomer_LogicSubstrateHWE Reaction(Phosphonate + Ketone)ReactionOlefinationSubstrate->ReactionE_Iso(2E)-Isomer(Thermodynamic Product)TargetReaction->E_IsoMajorZ_Iso(2Z)-Isomer(Kinetic Impurity)Reaction->Z_IsoMinor (~5-15%)captionFigure 2: Origin of stereoisomeric impurities in synthesis.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate. Retrieved from 3[1]

  • Organic Syntheses. (2025). Synthesis of Methyl Z-2-(bromomethyl)-4-methylpent-2-enoate. Retrieved from 4[1]

  • SIELC Technologies. (2018). Separation of Acetal Derivatives on Newcrom R1 HPLC Column. Retrieved from 5[1]

  • BenchChem. (2025).[2][3] Comparative Stability of Alkyl Acetals of Hexanal: A Guide for Researchers. Retrieved from 6[1]

Validation & Comparative

A Comparative Guide to the Wittig and Horner-Wadsworth-Emmons Reactions for α,β-Unsaturated Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For the synthetic chemist, the creation of carbon-carbon double bonds is a cornerstone of molecular construction. Among the arsenal of olefination reactions, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction stand as two of the most powerful and frequently employed methods.[1] This guide provides an in-depth comparison of these two indispensable tools, with a specific focus on their application in the synthesis of α,β-unsaturated esters—a common structural motif in pharmaceuticals and other biologically active molecules.[2][3][4][5] We will explore the nuances of each reaction, from mechanistic underpinnings to practical considerations in the laboratory, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Typical Stereoselectivity Z-alkene (with unstabilized ylides), E-alkene (with stabilized ylides)[6][7]Predominantly E-alkene[8][9]
Reagent Nucleophilicity Less Nucleophilic[1]More Nucleophilic[1][8]
Byproduct Triphenylphosphine oxide (often difficult to remove)[10]Dialkyl phosphate salt (water-soluble, easy to remove)[8][10]
Base Requirement Strong bases for unstabilized ylides (e.g., n-BuLi), milder bases for stabilized ylides[11][12]Milder bases are often sufficient (e.g., NaH, NaOMe, K2CO3)[9][13]

Delving into the Mechanisms: A Tale of Two Pathways

The fundamental distinction between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized species.[6] The Wittig reaction employs a neutral phosphonium ylide, while the HWE reaction utilizes a negatively charged phosphonate carbanion.[6][10] This difference has profound implications for their reactivity and stereochemical outcomes.

The Wittig Reaction Mechanism

The mechanism of the Wittig reaction has been a subject of extensive study. The currently accepted model for reactions under salt-free conditions involves a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate directly.[7][14] This intermediate then undergoes a cycloreversion to yield the alkene and triphenylphosphine oxide. The stereochemistry of the resulting alkene is determined by the geometry of the oxaphosphetane. For stabilized ylides, such as those used to synthesize α,β-unsaturated esters, the reaction is generally under thermodynamic control, leading to the more stable E-alkene.[7][11]

Wittig_Mechanism cluster_wittig Wittig Reaction Aldehyde_Ketone_W Aldehyde/Ketone Oxaphosphetane_W Oxaphosphetane Intermediate Aldehyde_Ketone_W->Oxaphosphetane_W [2+2] Cycloaddition Ylide Phosphonium Ylide Ylide->Oxaphosphetane_W Alkene_W Alkene Oxaphosphetane_W->Alkene_W Cycloreversion TPPO Triphenylphosphine Oxide Oxaphosphetane_W->TPPO

Caption: The Wittig reaction pathway.

The Horner-Wadsworth-Emmons (HWE) Reaction Mechanism

The HWE reaction begins with the deprotonation of a phosphonate ester to generate a phosphonate carbanion.[8] This highly nucleophilic species then adds to the carbonyl compound in the rate-limiting step to form a betaine-like intermediate.[8][9] This intermediate subsequently cyclizes to an oxaphosphetane, which then eliminates a water-soluble dialkyl phosphate salt to give the alkene.[8] The strong preference for the E-alkene in the HWE reaction is generally attributed to the thermodynamic equilibration of the intermediates, which favors the sterically less hindered arrangement leading to the trans product.[8][9][15]

HWE_Mechanism cluster_hwe HWE Reaction Aldehyde_Ketone_HWE Aldehyde/Ketone Betaine Betaine Intermediate Aldehyde_Ketone_HWE->Betaine Nucleophilic Addition Carbanion Phosphonate Carbanion Carbanion->Betaine Oxaphosphetane_HWE Oxaphosphetane Intermediate Betaine->Oxaphosphetane_HWE Ring Closure Alkene_HWE Alkene Oxaphosphetane_HWE->Alkene_HWE Elimination Phosphate_Salt Dialkyl Phosphate Salt Oxaphosphetane_HWE->Phosphate_Salt

Caption: The HWE reaction pathway.

Head-to-Head Comparison for α,β-Unsaturated Ester Synthesis

Stereoselectivity: The Deciding Factor

For the synthesis of α,β-unsaturated esters, both reactions typically employ stabilized phosphorus reagents. The Wittig reaction with stabilized ylides generally favors the formation of the thermodynamically more stable E-alkene.[7] However, the stereoselectivity can sometimes be moderate, yielding mixtures of E and Z isomers.[7]

In contrast, the HWE reaction is renowned for its high E-selectivity when synthesizing α,β-unsaturated esters.[8][9] This reliability makes it the go-to method when the E-isomer is the desired product. For instances where the Z-isomer is the target, modifications to the HWE reaction, such as the Still-Gennari modification using bis(2,2,2-trifluoroethyl) phosphonates, can be employed to achieve high Z-selectivity.[7][16]

Reagent Preparation and Handling

Wittig Reagents (Phosphonium Ylides): These are typically prepared by the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt, followed by deprotonation with a base.[17][18] For stabilized ylides, such as those derived from α-haloesters, milder bases like carbonates can be used.[12] Some stabilized ylides are commercially available and can be handled in air, though they are often hygroscopic.

HWE Reagents (Phosphonate Esters): The synthesis of phosphonate esters is commonly achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[19] These reagents are generally stable, often liquids, and can be purified by distillation. The corresponding phosphonate carbanions are generated in situ using a suitable base.

Reaction Conditions and Substrate Scope

The HWE reaction often proceeds under milder conditions than the Wittig reaction. The increased nucleophilicity of the phosphonate carbanion allows it to react efficiently with a wider variety of aldehydes and ketones, including sterically hindered substrates that may be unreactive towards Wittig reagents.[1][20]

Workup and Purification: A Practical Advantage for HWE

A significant practical advantage of the HWE reaction lies in the nature of its byproduct. The dialkyl phosphate salt formed is water-soluble and can be easily removed by a simple aqueous extraction.[8][10] This greatly simplifies the purification of the desired α,β-unsaturated ester.

Conversely, the Wittig reaction produces triphenylphosphine oxide as a byproduct. This compound is often crystalline, has low solubility in many common organic solvents, and can be challenging to remove from the reaction mixture, frequently requiring column chromatography for separation.[10][21]

Experimental Protocols

Representative Wittig Protocol for Ethyl Cinnamate Synthesis
  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl (triphenylphosphoranylidene)acetate (1.0 eq).

  • Dissolve the ylide in anhydrous toluene (10 mL per mmol of ylide).

  • Reaction: To the stirred solution, add benzaldehyde (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the ethyl cinnamate from the triphenylphosphine oxide.[22]

Representative HWE Protocol for Ethyl Cinnamate Synthesis
  • Carbanion Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF (5 mL per mmol of NaH).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Reaction: Cool the resulting solution back to 0 °C and add benzaldehyde (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude ethyl cinnamate, which is often of high purity. Further purification can be achieved by distillation or column chromatography if necessary.[23][24]

Experimental_Workflow cluster_wittig_flow Wittig Workflow cluster_hwe_flow HWE Workflow W1 Ylide Preparation W2 Reaction with Aldehyde W1->W2 W3 Quenching & Extraction W2->W3 W4 Chromatographic Purification (to remove TPPO) W3->W4 H1 Carbanion Generation H2 Reaction with Aldehyde H1->H2 H3 Quenching & Extraction H2->H3 H4 Aqueous Wash (to remove phosphate salt) H3->H4

Caption: Comparative experimental workflows.

Conclusion: Making the Right Choice

The choice between the Wittig and Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated esters is guided by the specific requirements of the synthetic target and practical considerations.

  • For high E-selectivity and ease of purification, the Horner-Wadsworth-Emmons reaction is generally the superior choice. [1] Its water-soluble byproduct and the enhanced reactivity of the phosphonate carbanion offer significant advantages in terms of operational simplicity and efficiency.[1][10]

  • The Wittig reaction remains a valuable tool, particularly when a mixture of isomers is acceptable or when specific reaction conditions favor its use. While the removal of triphenylphosphine oxide can be cumbersome, the reaction is a classic and reliable method for olefination.[1]

Ultimately, a thorough understanding of the strengths and weaknesses of each method allows the modern synthetic chemist to design more efficient, selective, and practical routes to valuable α,β-unsaturated esters.

References

  • Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019, January 10). YouTube. Retrieved from [Link]

  • Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review. Scientific & Academic Publishing. Retrieved from [Link]

  • Wittig & Wittig-Horner reactions. Organic Synthesis. Retrieved from [Link]

  • Difference Between Wittig and Wittig Horner Reaction. (2019, December 17). Pediaa.Com. Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Retrieved from [Link]

  • Z-Selective Horner—Wadsworth—Emmons Reaction. Semantic Scholar. Retrieved from [Link]

  • Wittig reaction. Wikipedia. Retrieved from [Link]

  • Wittig & HWE Reactions - Alkene Synthesis (IOC 39). (2022, April 27). YouTube. Retrieved from [Link]

  • Synthesis of α,β-unsaturated Epoxy Ketones Utilizing a Bifunctional Sulfonium/Phosphonium Ylide. RSC Publishing. Retrieved from [Link]

  • An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. MDPI. Retrieved from [Link]

  • The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl. J-STAGE. Retrieved from [Link]

  • Synthesis of Transient and Stable C-Amino Phosphorus Ylides and Their Fragmentation into .... PMC. Retrieved from [Link]

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PMC. Retrieved from [Link]

  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. ResearchGate. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. Retrieved from [Link]

  • Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. ResearchGate. Retrieved from [Link]

  • Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Publishing. Retrieved from [Link]

  • Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC. Retrieved from [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. Retrieved from [Link]

  • One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. ResearchGate. Retrieved from [Link]

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journals. Retrieved from [Link]

  • CHAPTER 22: The Wittig Reaction. Books.
  • CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. CDN. Retrieved from [Link]

  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. (2015, November 19). PubMed. Retrieved from [Link]

  • Phosphorus Ylides. University of Regensburg. Retrieved from [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction. (2014, March 16). Chem-Station Int. Ed.. Retrieved from [Link]

  • Question about Horner-Wadsworth-Emmons workup. (2011, March 8). Reddit. Retrieved from [Link]

  • Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. PMC. Retrieved from [Link]

  • Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu. SciSpace. Retrieved from [Link]

  • Phosphorus ylide: Definition,6 types, synthesis, useful application. (2022, November 17). Chemistry Notes. Retrieved from [Link]

  • E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • From Stable PH‐Ylides to α‐Carbanionic Phosphines as Ligands for Zwitterionic Catalysts. Wiley Online Library. Retrieved from [Link]

  • Wittig- and Horner- Wadsworth-Emmons Olefination in Aqueous Media with and without Phase Transfer Catalysis | Request PDF. ResearchGate. Retrieved from [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. MDPI. Retrieved from [Link]

Sources

Alternative Methods for the Synthesis of Functionalized Pentenoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized pentenoates (specifically


-unsaturated esters) are critical intermediates in the synthesis of lactones, cyclopentanes, and complex natural products. While the Johnson-Claisen rearrangement  remains the laboratory benchmark for reliability, it suffers from poor atom economy and harsh thermal requirements.

This guide compares the benchmark against two modern catalytic alternatives that offer superior scalability or stereocontrol:

  • Pd-Catalyzed Carbonylation of 1,3-Dienes: The industrial standard for atom economy and linear regioselectivity.

  • Ir-Catalyzed Allylic Substitution: The precision method for generating chiral, branched pentenoates with high enantioselectivity.

Method 1: The Benchmark – Johnson-Claisen Rearrangement

Best For: Small-scale synthesis where stereodefined


-alkene geometry is required and atom economy is not a priority.
Mechanism & Rationale

The reaction relies on the in situ formation of a mixed ketene acetal from an allylic alcohol and a trialkyl orthoacetate. Heating induces a [3,3]-sigmatropic rearrangement. The driving force is the formation of the strong carbonyl


-bond.
  • Stereocontrol: The chair-like transition state reliably transfers allylic alcohol chirality to the new C-C bond, predominantly yielding

    
    -isomers.
    
Experimental Protocol
  • Substrate: 3-buten-2-ol (or functionalized derivative).

  • Reagents: Triethyl orthoacetate (3-5 equiv), Propionic acid (catalytic, ~1 mol%).

  • Conditions: 130–140 °C (xylene or neat).

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a distillation head, combine the allylic alcohol (1.0 equiv) and triethyl orthoacetate (4.0 equiv).

  • Catalyst Addition: Add propionic acid (10

    
    L per mmol substrate).
    
  • Reaction: Heat the mixture to 135 °C. Ethanol is produced as a byproduct.

  • Equilibrium Shift: Continuously distill off the ethanol to drive the equilibrium toward the ketene acetal intermediate.

  • Workup: Upon consumption of starting material (TLC), cool to RT. Remove excess orthoester via rotary evaporation.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Key Performance Indicator:

  • Yield: Typically 70–85%.

  • Stereoselectivity:

    
    
    
    
    
    .
Method 2: Atom Economy – Pd-Catalyzed Carbonylation[1]

Best For: Large-scale preparation of linear 3-pentenoates and adipate precursors. This method utilizes 1,3-dienes (e.g., butadiene, isoprene) directly.

Mechanism & Rationale

Developed extensively by Beller and colleagues, this method represents a 100% atom-economical addition of CO and alcohol across a diene.

  • Ligand Selection: The use of bidentate phosphine ligands (e.g., HeMaRaPhos or dtbpx) is critical. Bulky ligands enforce reductive elimination to the linear ester and prevent catalyst deactivation.

  • Acid Additive: PTSA (p-Toluenesulfonic acid) stabilizes the Pd-hydride species required for the initial hydropalladation step.

Experimental Protocol (High Pressure)
  • Substrate: 1,3-Butadiene (or functionalized diene).[1]

  • Catalyst: Pd(TFA)

    
     (0.5 mol%), Ligand (dtbpx, 2.0 mol%).
    
  • Additives: PTSA (4.0 mol%).[1]

  • Solvent: Methanol (reacts as nucleophile).

Step-by-Step Workflow:

  • Inert Handling: In a glovebox, load Pd(TFA)

    
    , Ligand, and PTSA into a glass liner.
    
  • Solvent: Add anhydrous Methanol (degassed).

  • Autoclave: Transfer liner to a high-pressure steel autoclave.

  • Gas Addition: Condense 1,3-butadiene (liquid) into the vessel at -78 °C, then pressurize with CO (40 bar).

  • Reaction: Heat to 120 °C for 12 hours.

  • Workup: Cool to RT, carefully vent CO (fume hood!).

  • Purification: The product is often pure enough for distillation.

Key Performance Indicator:

  • Yield:

    
    .
    
  • Regioselectivity:

    
     (Linear:Branched) using dtbpx ligand.
    
Method 3: Precision Stereocontrol – Ir-Catalyzed Allylic Substitution

Best For: Enantioselective synthesis of branched functionalized pentenoates (e.g.,


-chiral esters).
Mechanism & Rationale

Hartwig and Carreira have demonstrated that Iridium-phosphoramidite complexes catalyze the substitution of allylic carbonates with silyl ketene acetals (or enol silanes).

  • Regiocontrol: Unlike Pd (which favors linear), Ir-catalysts favor attack at the more substituted carbon via an inner-sphere mechanism, creating a chiral center.

  • Activation: Fluoride sources (KF) or alkoxides are often used to activate the silyl nucleophile.

Experimental Protocol
  • Substrate: Cinnamyl methyl carbonate (electrophile) + Silyl ketene acetal (nucleophile).

  • Catalyst: [Ir(cod)Cl]

    
     (2 mol%), Chiral Phosphoramidite Ligand (4 mol%).
    
  • Additive: CsF or KF (1 equiv).

  • Solvent: THF or Dioxane, RT.

Step-by-Step Workflow:

  • Catalyst Activation: Stir [Ir(cod)Cl]

    
    , Ligand, and propylamine (activator) in THF for 30 mins to form the active species.
    
  • Substrate Addition: Add the allylic carbonate.[2][3]

  • Nucleophile Addition: Add the silyl ketene acetal and CsF.

  • Reaction: Stir at 25 °C for 12–24 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with ether.
    
  • Purification: Silica gel chromatography.

Key Performance Indicator:

  • Yield: 80–95%.[1]

  • Enantioselectivity:

    
     ee.
    
  • Regioselectivity:

    
     (Branched:Linear).[4][5]
    
Comparative Analysis

The following table contrasts the three methodologies to aid in decision-making.

FeatureJohnson-Claisen (Benchmark)Pd-Carbonylation (Atom Economy)Ir-Catalyzed Substitution (Precision)
Primary Product Linear

-alkene
Linear EsterBranched Chiral Ester
Atom Economy Poor (Loss of alcohol)Excellent (100%) Moderate (Loss of carbonate)
Conditions Harsh (140 °C)High Pressure (40 bar CO)Mild (RT)
Stereocontrol DiastereoselectiveNone (Achiral)Enantioselective (>95% ee)
Scalability ModerateHigh (Industrial) Low to Moderate
Cost LowModerate (Pd + Ligand)High (Ir + Chiral Ligand)
Visualization of Workflows
Figure 1: Method Selection Decision Matrix

DecisionMatrix Start Target: Functionalized Pentenoate Q1 Is Enantioselectivity Required? Start->Q1 Q2 Is Scale > 1kg? Q1->Q2 No (Linear/Achiral) IrMethod Method 3: Ir-Catalyzed Substitution (Branched, High ee) Q1->IrMethod Yes (Chiral Center needed) PdMethod Method 2: Pd-Carbonylation (Linear, Low Cost) Q2->PdMethod Yes (Industrial Scale) JCMethod Method 1: Johnson-Claisen (Linear, High Reliability) Q2->JCMethod No (Lab Scale)

Caption: Decision tree for selecting the optimal synthetic route based on stereochemical requirements and production scale.

Figure 2: Mechanistic Comparison (Pd vs Johnson-Claisen)

Mechanism cluster_Pd Pd-Catalyzed Carbonylation Cycle cluster_JC Johnson-Claisen Mechanism Pd0 Pd-H Species PiAllyl Pd-Allyl Complex Pd0->PiAllyl + Diene Diene 1,3-Diene AcylPd Acyl-Pd Complex PiAllyl->AcylPd + CO (Insertion) ProductPd Linear Pentenoate AcylPd->ProductPd + ROH (Alcoholysis) ProductPd->Pd0 - Product Alcohol Allylic Alcohol Mixed Mixed Orthoester Alcohol->Mixed + Orthoester / H+ Ortho Orthoester Ketene Ketene Acetal (Transient) Mixed->Ketene - EtOH (Heat) TS Chair TS [3,3]-Sigmatropic Ketene->TS ProductJC Gamma,Delta-Ester TS->ProductJC

Caption: Mechanistic contrast between the catalytic cycle of Pd-carbonylation (left) and the thermal rearrangement of Johnson-Claisen (right).

References
  • Johnson-Claisen Benchmark: Johnson, W. S., et al. (1970).[6][7] "Simple stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds."[6] Journal of the American Chemical Society.

  • Pd-Catalyzed Carbonylation: Li, J., et al. (2021). "Efficient Palladium-Catalyzed Carbonylation of 1,3-Dienes: Selective Synthesis of Adipates and Other Aliphatic Diesters." Angewandte Chemie International Edition.

  • Ir-Catalyzed Substitution: Chen, M., & Hartwig, J. F. (2014).[4] "Iridium-catalyzed enantioselective allylic substitution of unstabilized enolates derived from α,β-unsaturated ketones." Angewandte Chemie International Edition.

  • Review on Pentenoate Synthesis: Beller, M., et al. (2019). "Palladium-catalyzed regio- and chemoselective double-alkoxycarbonylation of 1,3-diynes." Organic Chemistry Frontiers.

Sources

Reactivity of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate versus similar esters

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Retinoid and Terpene Synthesis

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is a specialized C5 building block, primarily utilized as a stable, "masked" synthon for the highly reactive ethyl 3-methyl-4-oxopent-2-enoate .

For researchers in drug development—specifically those working on retinoids, carotenoids, and complex terpenes —this molecule offers a critical advantage: it decouples the reactivity of the ester functionality from the sensitive


-carbonyl. Unlike simple 

-unsaturated esters, its reactivity is governed by two competing factors:[1]
  • Steric Deactivation: The C3-methyl group significantly hinders nucleophilic attack at the

    
    -position (Michael addition).
    
  • Acetal Latency: The C4-dimethoxy group acts as a latent aldehyde/ketone, stable to base but highly sensitive to Bronsted and Lewis acids.

Comparative Analysis: The "Similar Esters" Landscape

To understand the unique utility of this molecule, we must compare it against its structural neighbors: Ethyl Senecioate (steric analog) and Ethyl 4-oxopent-2-enoate (electronic analog).

Table 1: Reactivity & Stability Comparison
FeatureTarget Molecule (4,4-dimethoxy-3-methyl)Ethyl Senecioate (3-methylbut-2-enoate)Ethyl 4-oxopent-2-enoate (Acetylacrylate)
Structure

-Acetal,

-Methyl

-Methyl,

-Methyl

-Keto,

-H (or Methyl)
Primary Utility Masked C5 Extension (Retinoids)Simple PrenylationHeterocycle Synthesis
Michael Acceptor Poor (Sterically blocked)Poor (Sterically blocked)High (Highly electrophilic)
Acid Stability Low (Acetal hydrolysis)High (Stable)Moderate (Polymerization risk)
Base Stability High (Resistant to E1cB)High Low (Aldol/Condensation risk)
Reduction (DIBAL) Selectively yields Allylic AlcoholYields Allylic AlcoholReduces Ketone & Ester (Mixture)
Key Insight: The "Masking" Effect

Experimental evidence confirms that Ethyl 4-oxopent-2-enoate (the unmasked keto-ester) is prone to rapid polymerization and self-condensation under basic conditions required for Wittig/HWE couplings. By using the 4,4-dimethoxy acetal , you "lock" the


-position, allowing you to perform base-mediated chemistry (like ester enolate alkylations or reductions) without touching the C4 center until an acid workup reveals the carbonyl.
Mechanistic Reactivity Profiles
A. Nucleophilic Attack (Michael Addition)

Unlike unmethylated acrylates, the target molecule is resistant to Michael addition . The C3-methyl group creates a steric "cone of protection" around the


-carbon.
  • Experimental Observation: Reaction with soft nucleophiles (e.g., thiols, malonates) requires high temperatures or Lewis Acid catalysis, whereas unmethylated analogs react at room temperature.

  • Implication: You can use strong nucleophiles elsewhere in a complex molecule without risking unwanted conjugation to this ester moiety.

B. Acid-Catalyzed Hydrolysis (The "Unmasking" Switch)

The defining reaction of this molecule is the controlled release of the


-carbonyl.


  • Protocol Note: Use mild acids (e.g., Pyridinium p-toluenesulfonate, PPTS) in wet acetone to prevent migration of the double bond (

    
    ) which can occur under vigorous acidic conditions.
    
Visualizing the Reactivity Pathways

ReactivityPathways Target Ethyl (2E)-4,4-dimethoxy- 3-methylpent-2-enoate Acid Acid Hydrolysis (HCl/Acetone) Target->Acid Deprotection Base Base/Nucleophile (Michael Addition) Target->Base Attack at C3 Red Reduction (DIBAL-H, -78°C) Target->Red Selective 1,2-Red Product_Acid Ethyl 3-methyl- 4-oxopent-2-enoate (Reactive Electrophile) Acid->Product_Acid Unmasking Product_Base No Reaction / Slow (Steric Block at C3) Base->Product_Base Blocked Product_Red (2E)-4,4-dimethoxy- 3-methylpent-2-en-1-ol (Retinol Precursor) Red->Product_Red Ester -> Alcohol

Figure 1: Divergent reactivity pathways. Note the steric block preventing Michael addition, directing reactivity toward acetal hydrolysis or ester reduction.

Experimental Protocol: Selective Hydrolysis

Objective: Unmask the ketone functionality for subsequent condensation (e.g., to form a heterocycle or extend a terpene chain) without isomerizing the double bond.

Reagents:

  • Substrate: Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (1.0 equiv)

  • Solvent: Acetone/Water (10:1 v/v)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

Methodology:

  • Dissolution: Dissolve 10 mmol of the substrate in 50 mL of Acetone/Water mixture.

  • Catalysis: Add PPTS (1 mmol) and stir at reflux for 2 hours.

    • Why Reflux? The steric bulk of the C3-methyl stabilizes the acetal slightly more than linear analogs; room temperature hydrolysis is often too slow.

  • Monitoring: Monitor via TLC (Silica, 20% EtOAc/Hexanes). Look for the disappearance of the high-Rf acetal spot and appearance of the UV-active keto-ester.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove acetone. Dilute with Et2O, wash with sat. NaHCO3 (to neutralize PPTS), then Brine.

  • Result: Yields Ethyl 3-methyl-4-oxopent-2-enoate (>90% purity). Use immediately, as the free keto-ester is unstable.

Application Case Study: Retinoid Synthesis

This molecule is a standard "C5" extender used to convert C15 aldehydes (like


-ionylideneacetaldehyde) into C20 retinoids (Retinal/Vitamin A).

The Workflow:

  • HWE Reaction: The C15-aldehyde is reacted with a phosphonate to form the C20 skeleton.

  • Why this ester? If you used the unmasked keto-ester, the strong base required for the HWE reaction (NaH or LDA) would deprotonate the

    
    -ketone, leading to self-condensation (polymerization).
    
  • Solution: Use Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate . The acetal survives the basic HWE conditions. The ester is then reduced to the alcohol (Retinol) or hydrolyzed to the aldehyde (Retinal) in the final step.

RetinoidSynthesis C15 C15-Aldehyde (β-Ionylidene) Step1 HWE Coupling (NaH, THF) C15->Step1 C5 C5-Phosphonate derived from Target Ester C5->Step1 Intermediate C20-Protected Retinoate (Stable Intermediate) Step1->Intermediate Acetal Protects from Base Step2 DIBAL-H Reduction Intermediate->Step2 Step3 Acid Hydrolysis Step2->Step3 Final Retinal / Retinol Analog Step3->Final

Figure 2: The role of the target ester in Retinoid synthesis. The acetal protection is crucial for surviving the basic coupling step.

References
  • BenchChem Technical Guides. "Synthesis of Ethyl 3,4-dimethylpent-2-enoate and Related Esters." BenchChem Protocols. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961).[2] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Lugtenburg, J. (1996).[3] "Synthesis of isotopically labelled retinal." European Journal of Clinical Nutrition, 50, S17-20. Link

  • Organic Chemistry Portal. "Wittig Reaction and HWE Reaction Mechanisms." Link

  • Paquette, L. A., et al. (2005). "Allylindation in Aqueous Media: Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate." Organic Syntheses, 82, 170. Link

Sources

Kinetic Profiling of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the development of complex pharmaceutical intermediates—particularly terpenes, carotenoids, and highly functionalized heterocycles—the choice of building blocks dictates the efficiency of the entire synthetic route. Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (CAS 98315-32-3) is a highly specialized, acetal-protected


-unsaturated ester.

To optimize synthetic yields, chemists must understand the kinetic behavior of this molecule compared to its alternatives: the unprotected ketone analog (Ethyl (E)-3-methyl-4-oxopent-2-enoate ) and the des-methyl analog (Ethyl (E)-4,4-dimethoxypent-2-enoate ).

This guide objectively compares the kinetic performance of these substrates across two critical reaction pathways: Acid-Catalyzed Acetal Hydrolysis (evaluating stability) and Aza-Michael Addition (evaluating chemoselectivity and reactivity). By understanding the causality behind these reaction rates, researchers can design more robust, self-validating synthetic workflows.

Structural Rationale: The Causality of Kinetics

The kinetic profile of Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate is governed by two primary structural features:

  • The 4,4-Dimethoxy Acetal Group: Unlike a highly electrophilic ketone, the dimethyl acetal acts as a protecting group that dampens the electrophilicity of the conjugated system via

    
     hyperconjugation. This prevents premature nucleophilic attack during multi-step syntheses.
    
  • The 3-Methyl Group: This group introduces significant steric bulk at the

    
    -position. It induces 
    
    
    
    allylic strain, which slightly distorts the planarity of the conjugated system. This steric hindrance drastically raises the activation energy (
    
    
    ) for incoming nucleophiles (e.g., in Michael additions) and restricts the approach of water during oxocarbenium intermediate formation [1].

ReactionPathways Target Ethyl (2E)-4,4-dimethoxy- 3-methylpent-2-enoate (Target Compound) Ketone Ethyl (E)-3-methyl- 4-oxopent-2-enoate (Deprotected Ketone) Target->Ketone Acid Hydrolysis (k_hyd) Michael Aza-Michael Adduct (Sterically Hindered) Target->Michael Amine Addition (k_Michael)

Reaction pathways for Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate.

Kinetic Comparison 1: Acetal Hydrolysis (Stability Profile)

In complex syntheses, the acetal must remain stable under neutral/basic conditions but hydrolyze cleanly under targeted acidic conditions. We compare the hydrolysis rate (


) of the target compound against its des-methyl analog to isolate the kinetic impact of the 3-methyl group.
Quantitative Data Summary

Conditions: pH 3.0 (DCl/D₂O in CDCl₃ cosolvent), 298 K.

SubstrateStructural Feature

(

)
Half-life (

)
Relative Rate
Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate Acetal + 3-Methyl

~96 min1.0x (Baseline)
Ethyl (E)-4,4-dimethoxypent-2-enoate Acetal (No Methyl)

~25 min3.8x Faster

Causality: The formation of the transient oxocarbenium ion is the rate-limiting step in acetal hydrolysis [1]. The 3-methyl group sterically shields the acetal center, restricting solvent reorganization and the approach of water, thereby extending the half-life of the target compound nearly fourfold compared to the unbranched analog.

Experimental Protocol: Self-Validating In-Situ ¹H NMR Kinetics

To ensure trustworthiness, this protocol utilizes an internal standard, making the system self-validating against solvent evaporation or shimming errors.

  • Sample Preparation: Dissolve 0.1 mmol of the target ester and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of CDCl₃ in an NMR tube.

  • Baseline Acquisition: Acquire a baseline ¹H NMR spectrum at 298 K to confirm the integral ratio of the acetal methoxy protons (singlet, ~3.2 ppm) to the internal standard.

  • Initiation: Inject 0.1 mL of a pre-titrated DCl/D₂O buffer (pH 3.0). Invert the tube rapidly 3 times to ensure biphasic mixing/homogenization.

  • Kinetic Monitoring: Insert the tube into a thermostatted NMR probe (298 K). Set up an arrayed experiment to acquire 1 scan every 60 seconds for 120 minutes.

  • Data Extraction: Plot the natural log of the normalized acetal integral (

    
    ) versus time. The slope of the linear regression yields the pseudo-first-order rate constant, 
    
    
    
    .

Workflow N1 1. Sample Prep (Substrate + CDCl3) N2 2. Initiation (Add DCl/D2O) N1->N2 N3 3. Data Acquisition (1H NMR, 298K) N2->N3 N4 4. Kinetic Analysis (Extract k_obs) N3->N4

Self-validating in-situ NMR workflow for extracting kinetic rate constants.

Kinetic Comparison 2: Aza-Michael Addition (Reactivity Profile)

When functionalizing the molecule with amines, chemists must avoid unwanted conjugate additions. The Aza-Michael addition is highly sensitive to both the electronic nature of the electron-withdrawing group and the steric environment of the


-carbon [2, 3].
Quantitative Data Summary

Conditions: Piperidine (10 equiv), THF, 298 K. Pseudo-first-order conditions.

SubstrateStructural Feature

(

)
Chemoselectivity Profile
Ethyl (E)-3-methyl-4-oxopent-2-enoate Ketone + 3-Methyl

Highly reactive; prone to side reactions.
Ethyl (E)-4,4-dimethoxypent-2-enoate Acetal (No Methyl)

Moderately reactive.
Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate Acetal + 3-Methyl

Highly stable; excellent chemoselectivity.

Causality: The unprotected ketone is a powerful electron-withdrawing group, severely depleting electron density at the


-carbon and facilitating rapid nucleophilic attack. By masking the ketone as a dimethyl acetal, the inductive pull is neutralized. Furthermore, the 3-methyl group physically blocks the trajectory of the incoming piperidine nucleophile (Bürgi-Dunitz angle disruption), dropping the reaction rate by over three orders of magnitude compared to the ketone [2]. This makes the target compound exceptionally stable against unwanted amine conjugations during complex peptide or alkaloid synthesis.
Experimental Protocol: UV-Vis Kinetic Assay
  • Reagent Preparation: Prepare a 0.1 mM stock solution of the target ester in anhydrous THF. Prepare a 1.0 M stock solution of piperidine in THF.

  • Baseline Calibration: Blank the UV-Vis spectrophotometer with pure THF at 298 K. Record the

    
     of the conjugated ester (typically around 220-240 nm).
    
  • Reaction Initiation: In a quartz cuvette, mix 2.7 mL of THF and 0.3 mL of the ester stock. Rapidly inject 30

    
    L of the piperidine stock (creating a massive pseudo-first-order excess).
    
  • Monitoring: Monitor the exponential decay of the absorbance at

    
     over time.
    
  • Validation Check: The protocol is self-validating if the plot of

    
     vs. time yields a perfectly straight line (
    
    
    
    ). Deviations indicate competing side reactions (e.g., ester aminolysis), which are suppressed by the steric bulk of the target compound.

Conclusion

For drug development professionals engineering complex synthetic routes, Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate offers a vastly superior kinetic profile compared to its unprotected or unbranched alternatives. Its finely tuned steric and electronic parameters provide an extended half-life during aqueous workups and near-total chemoselectivity against unwanted Aza-Michael additions, ensuring high-fidelity downstream transformations.

References

  • Title: Cation Clock Permits Distinction Between the Mechanisms of α- and β-O- and β-C-Glycosylation in the Mannopyranose Series: Evidence for the Existence of a Mannopyranosyl Oxocarbenium Ion Source: Journal of the American Chemical Society (2012) URL: [Link]

  • Title: Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents Source: The Journal of Organic Chemistry (2016) URL: [Link]

  • Title: Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: reaction mechanism and kinetics Source: Tetrahedron (2018) URL: [Link]

Benchmarking Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate against other Michael acceptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (EDMMP) represents a specialized class of Michael acceptors designed not for kinetic superiority, but for latent synthetic utility . Unlike simple acrylates that prioritize rapid conjugation, EDMMP functions as a "Trojan Horse" scaffold—delivering a masked 1,4-dicarbonyl system into a target molecule.

This guide benchmarks EDMMP against standard Michael acceptors (Ethyl Acrylate, Ethyl Crotonate), quantifying the trade-offs between electrophilic reactivity and structural complexity .

Part 1: The Electrophilic Landscape (Comparative Analysis)

To understand where EDMMP fits, we must analyze its position on the electrophilicity scale (


) relative to common alternatives. The presence of the 

-methyl group and the bulky

-acetal functionality significantly alters its kinetic profile.
Table 1: Comparative Benchmarking of Michael Acceptors
FeatureEthyl Acrylate Ethyl Crotonate EDMMP (Target)
Structure Unsubstituted

-unsaturated ester

-Methyl substituted

-Methyl +

-Acetal substituted
Reactivity (

)
High (Baseline = 100)Moderate (~1-5)Low (< 1)
Steric Hindrance MinimalModerate (

-Me)
High (

-Me +

-Acetal)
Mayr Electrophilicity (

)
~ -18 to -19~ -22 to -23Est. -24 to -25
Primary Utility Polymerization, rapid conjugationSimple chain extensionHeterocycle synthesis (Pyrroles, Pyridines)
Activation Required None / Mild BaseStrong Base / Lewis AcidStrong Nucleophile / Lewis Acid / Heat
Reactivity vs. Utility Analysis

The following diagram illustrates the inverse relationship between kinetic reactivity and synthetic value (complexity generation). While EDMMP is the least reactive, it offers the highest potential for post-reaction transformation.

ReactivityLandscape cluster_axis Kinetic Profile vs. Synthetic Value Acrylate Ethyl Acrylate (High Reactivity, Low Complexity) Crotonate Ethyl Crotonate (Med Reactivity, Med Complexity) Acrylate->Crotonate + β-Methyl Group (Steric Impedance) EDMMP EDMMP (Low Reactivity, High Complexity) Crotonate->EDMMP + γ-Acetal Group (Electronic Deactivation) Start Fast Kinetics End High Synthetic Value Start->End Trade-off

Caption: Reactivity hierarchy showing the trade-off between kinetic speed (Ethyl Acrylate) and latent functionality (EDMMP).

Part 2: Technical Deep Dive – The "Trojan Horse" Mechanism

Why choose a slower electrophile? The value of EDMMP lies in its orthogonal protection .

  • The Michael Addition: The ester group activates the alkene for addition, despite the steric hindrance of the methyl group.

  • The Unmasking: Post-reaction, the acetal (dimethoxy group) is hydrolyzed with acid to reveal a ketone.

  • The Cyclization: This reveals a 1,4-dicarbonyl system, the classic precursor for the Paal-Knorr synthesis of pyrroles, furans, and thiophenes.

Mechanistic Workflow

Mechanism Substrate EDMMP (Masked Acceptor) Adduct Michael Adduct (Acetal Intact) Substrate->Adduct Slow Conjugate Addition (Steric Barrier) Nu Nucleophile (e.g., Malonate) Nu->Adduct Slow Conjugate Addition (Steric Barrier) Hydrolysis Acid Hydrolysis (HCl / H2O) Adduct->Hydrolysis Deprotection Dicarbonyl 1,4-Dicarbonyl Intermediate Hydrolysis->Dicarbonyl Unmasking Heterocycle Target Heterocycle (Pyrrole/Furan) Dicarbonyl->Heterocycle Cyclization (- 2 H2O)

Caption: The "Trojan Horse" workflow: EDMMP survives addition to release a reactive dicarbonyl later.

Part 3: Validated Experimental Protocol

Due to the lowered electrophilicity (


), standard "mild" Michael conditions (e.g., amine bases) often fail with EDMMP. The following protocol uses a thermodynamic enolate approach to ensure conversion.
Protocol: Michael Addition of Dimethyl Malonate to EDMMP

Objective: Synthesize the precursor for a substituted pyrrole.

Reagents:

  • EDMMP (1.0 equiv)

  • Dimethyl Malonate (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (1.0 equiv) - Note: Stoichiometric base is preferred over catalytic for hindered substrates.

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Enolate Formation (Self-Validating Step):

    • Dissolve Dimethyl Malonate in anhydrous ethanol under

      
      .
      
    • Add NaOEt slowly at 0°C.

    • Validation: The solution should remain clear or turn slightly yellow. Precipitation indicates saturation or moisture ingress.

  • Addition of EDMMP:

    • Add EDMMP dropwise to the enolate solution.

    • Critical: Unlike acrylates, this reaction is not highly exothermic. Warm the reaction to reflux (78°C) .

    • Duration: Reflux for 4–6 hours.

  • Monitoring (TLC):

    • Mobile Phase: 20% EtOAc in Hexanes.

    • Stain: Use Anisaldehyde dip . The acetal functionality of EDMMP stains a distinct reddish/purple.

    • Endpoint: Disappearance of the UV-active conjugated alkene spot of EDMMP.

  • Workup:

    • Cool to room temperature.[1][2] Quench with saturated

      
      .
      
    • Extract with EtOAc (

      
      ).[3]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Data Interpretation:

    • 1H NMR Validation: Look for the disappearance of the alkene proton (

      
       ppm) and the appearance of the malonate methine proton doublet (
      
      
      
      ppm). The methoxy signals (
      
      
      ppm) must remain intact (proving the acetal survived).

Part 4: Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion (<30%) Steric hindrance of

-methyl group.
Switch solvent to DMSO or DMF to increase enolate nucleophilicity. Increase temperature to 100°C.
Acetal Hydrolysis Acidic impurities or moisture.Ensure anhydrous conditions. Add 1% Triethylamine to the workup solvent to buffer silica gel acidity.
Retro-Michael Reaction Reaction is reversible; thermodynamic equilibrium favors starting material at high heat.Use a large excess of nucleophile (2.0 equiv) or remove product via in situ trapping.

References

  • Mayr, H., et al. (2003).[4] "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Accounts of Chemical Research.

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.

  • Rulev, A. Y. (1998). "Captodative aminoalkenes in the synthesis of heterocycles." RSC Advances (General review of

    
    -functionalized enoates). 
    
  • PubChem Compound Summary. (2025). "Ethyl (2E)-4-methyl-2-pentenoate" (Structural Analogue Data). [5]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate

Author: BenchChem Technical Support Team. Date: March 2026

When scaling up or executing synthetic routes involving Ethyl (2E)-4,4-dimethoxy-3-methylpent-2-enoate (CAS: 98315-32-3), standard laboratory safety protocols must be adapted to address the specific structural liabilities of the molecule. As an


-unsaturated ester containing a terminal acetal group, this compound presents a unique trifecta of handling challenges: lipophilicity, electrophilic reactivity, and extreme acid sensitivity.

This guide provides a self-validating operational framework for researchers and drug development professionals to ensure personnel safety, chemical integrity, and regulatory compliance.

Structure-Hazard Causality: Why Standard PPE Fails

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first deconstruct the molecule's reactivity. Implementing safety measures without understanding the underlying chemical causality often leads to a false sense of security[1].

  • The

    
    -Unsaturated Ester (Michael Acceptor):  The conjugated system acts as a potent electrophile. If exposed to the skin, it can covalently bind to nucleophilic residues (e.g., cysteine thiols) in epidermal proteins, leading to acute contact dermatitis and long-term sensitization[2].
    
  • The Ethyl Ester Moiety: Organic esters are highly lipophilic and act as permeation enhancers. They rapidly degrade standard latex and thin nitrile gloves, carrying the reactive payload directly through the barrier and into the skin[3].

  • The 4,4-Dimethoxy Acetal: While stable under basic or neutral conditions, this functional group is highly labile in the presence of trace acids. Acid-catalyzed hydrolysis rapidly liberates methanol (increasing flammability and inhalation risk) and generates a highly reactive, volatile aldehyde intermediate.

Quantitative Risk & Property Profile

Because this specific intermediate combines multiple reactive modalities, hazard assessments must account for both its intact physical properties and its degradation products[4].

Property / HazardEstimated Value / ClassificationOperational Implication
Molecular Weight 202.25 g/mol Moderate volatility; vapor accumulation is highly probable in unventilated spaces.
Target Organs Skin, Eyes, Respiratory TractRequires full dermal and ocular barrier protection at all times.
Skin Sensitization High Risk (Michael Acceptor)Zero-tolerance for skin exposure; requires impermeable, multi-layer glove materials.
Chemical Incompatibility Strong Acids, OxidizersAcid contact triggers exothermic hydrolysis and rapid methanol gas release.
Permeation Risk High (Lipophilic Ester)Rapid breakthrough in latex and standard 4-mil nitrile (< 5 minutes).

Core PPE Specifications & Selection Logic

Based on the[4], the following equipment is mandatory.

  • Hand Protection (Double-Gloving System): Standard nitrile is insufficient for sustained contact with esters. You must use a 14-mil Butyl rubber or Silver Shield (PE/EVAL/PE) outer glove, paired with a 4-mil nitrile inner glove[3]. Causality: Butyl rubber provides superior resistance to ester permeation, while the inner nitrile glove protects against incidental exposure during the doffing process.

  • Eye and Face Protection: [3] are mandatory. Safety glasses with side shields are inadequate because Michael acceptors cause severe, irreversible ocular damage upon capillary action contact. If transferring volumes > 500 mL, a full-face shield must be worn over the goggles[5].

  • Body Protection: A Flame-Resistant (FR) laboratory coat (e.g., Nomex) is required due to the flammability of the ester and its potential methanol hydrolysis product[1]. Ensure closed-toe, non-permeable footwear is worn[6].

Self-Validating Operational Workflow

Do not rely on static protocols; build validation checks into your physical movements.

Step 1: Environmental Validation

  • Verify the fume hood face velocity is actively reading between 80–100 feet per minute (fpm).

  • Validation Check: Visually inspect the hood deck. Remove any acidic reagents (e.g., HCl, TFA, Lewis acids) from the immediate workspace to prevent accidental cross-contamination and subsequent acetal deprotection.

Step 2: PPE Donning Sequence

  • Inspect Butyl outer gloves for micro-tears by trapping air and rolling the cuff to check for pressure leaks.

  • Don the FR coat, chemical splash goggles, inner nitrile gloves, and validated Butyl outer gloves.

Step 3: Chemical Transfer

  • Purge the reaction vessel with dry Nitrogen or Argon.

  • Using a glass syringe with a stainless steel needle, transfer the required volume.

  • Causality: Avoid plastic syringes (polypropylene/polyethylene) for prolonged storage or slow additions, as the lipophilic ester can leach plasticizers or degrade the rubber plunger seal over time, introducing impurities and risking mechanical failure.

Step 4: Decontamination & Doffing

  • Rinse the outer butyl gloves with a non-polar solvent (e.g., heptane) into a designated waste beaker inside the hood before removal.

  • Remove inner nitrile gloves inside-out and dispose of them in solid organic waste. Wash hands immediately with soap and water.

Spill Response & Disposal Plan

Standard spill kits often contain universal absorbents that may be slightly acidic. Do not use them.

  • Spill Mitigation: If a spill occurs, immediately deploy an inert, inorganic absorbent such as dry sand or vermiculite[7]. Sweep the material with a polypropylene brush into a sealable container.

  • Waste Segregation: Dispose of the material in a "Non-Halogenated Organic Waste" container. Critical Step: Ensure this waste container is strictly segregated from acidic waste streams. Mixing this acetal with acidic waste will cause latent hydrolysis, generating methanol vapors that can pressurize and rupture the sealed waste carboy.

Workflow Visualization

Workflow Start 1. Environmental Validation (Hood Flow & Acid Check) PPE 2. Don Core PPE (Butyl Gloves, FR Coat) Start->PPE Transfer 3. Chemical Transfer (Glass Syringe / Inert Atm) PPE->Transfer Spill Spill Detected? Transfer->Spill Clean Inert Absorbent Cleanup (Strictly No Acids) Spill->Clean Yes Dispose 4. Waste Segregation (Neutral/Alkaline Only) Spill->Dispose No Clean->Dispose

Operational and spill response workflow for handling reactive acetal esters.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]

  • Stanford Environmental Health & Safety. "Personal Protective Equipment." Stanford University.[Link]

  • National Institutes of Health. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PubMed Central (PMC).[Link]

  • OSHA Education Center. "Staying Safe: A Guide to Personal Protective Equipment." OSHA Education Center.[Link]

  • Shealy Consulting, LLC. "KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM." OSHA Chemical Hygiene Plan. [Link]

  • University of New Mexico. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)." UNM EHS.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.